(3,4-Difluorophenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCNXDDCDSLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378942 | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-22-2 | |
| Record name | (3,4-Difluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,4-Difluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3,4-Difluorophenyl)hydrazine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.
Chemical and Physical Properties
This compound is a fluorinated aromatic hydrazine that serves as a versatile reagent in organic synthesis. It is commercially available as a free base and more commonly as its hydrochloride salt. The presence of two fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of its derivatives.
Quantitative Data
The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | CAS Number |
| Molecular Formula | C₆H₆F₂N₂ | 161886-22-2[1] |
| Molecular Weight | 144.12 g/mol [1] | |
| Appearance | Not specified (typically a solid) | |
| Boiling Point | 210.7 °C at 760 mmHg (Predicted) | |
| Flash Point | 81.2 °C (Predicted) | |
| Density | 1.379 g/cm³ (Predicted) |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | CAS Number(s) |
| Molecular Formula | C₆H₆F₂N₂·HCl | 875664-54-3, 40594-37-4 |
| Molecular Weight | 180.58 g/mol | |
| Appearance | White to light yellow powder | |
| Purity | ≥99% (HPLC) | |
| Storage | Store at 0-8 °C |
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |
| Aromatic-H | 6.7 - 7.2 | C-NHNH₂ | ~145 |
| -NH₂ | 3.5 - 4.5 (broad) | C-F | 148 - 152 (d, J_CF) |
| -NH- | 5.0 - 6.0 (broad) | Aromatic C-H | 105 - 120 |
Note: Predicted values are for the free base. The presence of the hydrochloride salt would lead to downfield shifts of the amine and aromatic protons.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via a two-step process starting from 3,4-difluoroaniline. The general workflow involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
References
(3,4-Difluorophenyl)hydrazine: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Difluorophenyl)hydrazine is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective application in research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visual representation of its synthesis.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage procedures.
| Physical Property | Value | Reference(s) |
| Molecular Formula | C₆H₆F₂N₂ | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Boiling Point | 210.7 °C at 760 mmHg | [2] |
| Density | 1.379 g/cm³ | [2] |
| Appearance | Dark yellow crystals | |
| CAS Number | 161886-22-2 | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures applicable to this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. For this compound, a standard capillary method is employed.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]
-
Capillary tubes (sealed at one end)[5]
-
Mortar and pestle
Procedure:
-
A small, dry sample of this compound is finely powdered using a mortar and pestle.[6]
-
The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4][5]
-
The packed capillary tube is placed into the heating block of the melting point apparatus.[5]
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[5]
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is determined using a micro boiling point or distillation method, suitable for the small quantities often handled in a research setting.
Apparatus:
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)[7]
-
Heating source (e.g., Bunsen burner or heating mantle)[7]
Procedure (Thiele Tube Method):
-
A few milliliters of this compound are placed in a small test tube.[9]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]
-
The assembly is placed in a Thiele tube containing mineral oil, and the side arm is gently heated.[7][8]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]
-
The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]
Density Determination
The density of solid this compound can be determined by the liquid displacement method.[10]
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which the solid is insoluble (e.g., a non-polar solvent if the compound's solubility permits)
Procedure:
-
The mass of a sample of this compound is accurately measured using an analytical balance.[11]
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.[12]
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.[12]
-
The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.[10][12]
-
The density is calculated by dividing the mass of the solid by its determined volume.[11][13]
Synthesis Workflow
The synthesis of this compound typically proceeds from the corresponding aniline. The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway for this compound.
References
- 1. This compound | C6H6F2N2 | CID 2774209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-difluorophenylhydrazine | CAS#:161886-22-2 | Chemsrc [chemsrc.com]
- 3. westlab.com [westlab.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. wjec.co.uk [wjec.co.uk]
- 13. torontech.com [torontech.com]
An In-depth Technical Guide to the Synthesis of (3,4-Difluorophenyl)hydrazine Hydrochloride
This technical guide provides a comprehensive overview of the synthesis of (3,4-Difluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, and a summary of quantitative data.
Introduction
This compound hydrochloride is a substituted hydrazine derivative of significant interest in medicinal chemistry. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates. This guide outlines a common and effective synthetic route to this compound, commencing from 3,4-difluoroaniline. The synthesis involves a two-step process: diazotization of the aniline precursor followed by in-situ reduction of the resulting diazonium salt.
Synthetic Pathway
The synthesis of this compound hydrochloride is typically achieved through the diazotization of 3,4-difluoroaniline, followed by reduction. The overall reaction scheme is presented below.
Caption: Reaction scheme for the synthesis of this compound hydrochloride.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound hydrochloride. The protocol is adapted from established methods for the synthesis of analogous aryl hydrazine hydrochlorides.[1][2]
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Beakers and flasks
-
Büchner funnel and filtration apparatus
Procedure:
Step 1: Diazotization of 3,4-Difluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the in-situ formed 3,4-difluorobenzenediazonium chloride.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Cool this reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous and efficient stirring. A precipitate should form during this addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water, followed by a suitable organic solvent like diethyl ether, to remove any unreacted starting materials and by-products.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound hydrochloride.
Experimental Workflow
The following diagram illustrates the workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Quantitative Data
The following table summarizes the typical quantities of reagents used and the expected yield for this synthesis, based on a representative laboratory scale. The expected yield is an estimate based on similar reactions reported in the literature.[1][2]
| Reagent | Molecular Weight ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| 3,4-Difluoroaniline | 129.11 | 0.1 | 12.91 | - |
| Sodium Nitrite | 69.00 | 0.105 | 7.25 | - |
| Tin(II) Chloride dihydrate | 225.63 | 0.25 | 56.41 | - |
| Concentrated HCl | 36.46 | - | - | As required |
| Product | ||||
| This compound hydrochloride | 180.58 | - | - | Expected Yield: 70-80% |
Characterization Data
The synthesized this compound hydrochloride should be characterized to confirm its identity and purity. The expected analytical data are presented below.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | Specific data not available, but expected to be a sharp melting point for a pure compound. |
| ¹H NMR | Peaks corresponding to the aromatic protons and the hydrazine protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-F stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z = 144.05) and/or fragments consistent with the structure. |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The diazotization reaction can be exothermic and should be carefully controlled to avoid a runaway reaction. Diazonium salts can be explosive when isolated and dry; therefore, they are typically used in situ.
This guide provides a foundational protocol for the synthesis of this compound hydrochloride. Researchers may need to optimize the reaction conditions to achieve higher yields and purity based on their specific laboratory setup and reagent quality.
References
An In-depth Technical Guide to the Synthesis of Substituted Phenylhydrazines from Difluoroanilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylhydrazines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules can significantly enhance their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis of substituted phenylhydrazines, with a specific focus on the preparation of difluorophenylhydrazine isomers from their corresponding difluoroanilines. The guide details the prevalent synthetic methodology, offers specific experimental protocols, presents quantitative data in structured tables, and illustrates reaction pathways and workflows through diagrams.
Introduction
Fluorine-containing organic molecules have garnered substantial interest in medicinal chemistry and drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and biological characteristics of a molecule. Difluorophenylhydrazines, in particular, serve as crucial intermediates in the synthesis of various bioactive compounds, including enzyme inhibitors and receptor modulators.
The primary and most established method for the synthesis of substituted phenylhydrazines is the diazotization of a corresponding aniline derivative, followed by a reduction of the resulting diazonium salt. This two-step process is a versatile and widely applicable route to a diverse range of phenylhydrazine compounds.
The Core Synthetic Pathway: Diazotization and Reduction
The conversion of a difluoroaniline to its corresponding difluorophenylhydrazine is typically achieved in a two-step sequence:
-
Diazotization: The primary aromatic amine group of the difluoroaniline is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in acidic media or sodium sulfite/bisulfite. The choice of reducing agent can influence the reaction conditions and the work-up procedure.
The final product is often isolated as its hydrochloride salt, which is typically a more stable, crystalline solid that is easier to handle and purify.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of three common difluorophenylhydrazine isomers.
Synthesis of (2,4-Difluorophenyl)hydrazine Hydrochloride
Reaction Scheme:
Step 1: Diazotization of 2,4-Difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, a solution of 2,4-difluoroaniline (e.g., 0.1 mol) in concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL) is prepared.
-
The mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, a solution of stannous chloride dihydrate (e.g., 0.3 mol) in concentrated hydrochloric acid (e.g., 50 mL) is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for a further 2-3 hours at room temperature.
-
The resulting precipitate, (2,4-difluorophenyl)hydrazine hydrochloride, is collected by vacuum filtration.
-
The solid is washed with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
The product is dried under vacuum to yield a white to off-white crystalline solid.
Synthesis of (3,4-Difluorophenyl)hydrazine
The procedure for the synthesis of this compound is analogous to that of the 2,4-difluoro isomer, starting from 3,4-difluoroaniline.
Synthesis of (3,5-Difluorophenyl)hydrazine Hydrochloride
Similarly, (3,5-difluorophenyl)hydrazine hydrochloride can be prepared from 3,5-difluoroaniline following a similar diazotization and reduction protocol.
Data Presentation
The following tables summarize the key quantitative data for the synthesized difluorophenylhydrazine isomers.
Table 1: Reaction Parameters and Yields
| Starting Material | Product | Reducing Agent | Typical Yield (%) | Melting Point (°C) |
| 2,4-Difluoroaniline | (2,4-Difluorophenyl)hydrazine HCl | SnCl₂ | 80-90 | 225-229 |
| 3,4-Difluoroaniline | This compound | Na₂SO₃/Zn | 75-85 | 45-48 |
| 3,5-Difluoroaniline | (3,5-Difluorophenyl)hydrazine HCl | SnCl₂ | 82-95 | 240-245 (dec.) |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| (2,4-Difluorophenyl)hydrazine HCl | 7.0-7.3 (m, 3H, Ar-H), 8.5 (br s, 3H, NH-NH₂) | 104.5 (d, J=25 Hz), 111.8 (d, J=22 Hz), 118.5 (d, J=4 Hz), 123.0 (d, J=9 Hz), 154.0 (dd, J=245, 12 Hz), 158.0 (dd, J=250, 12 Hz) | 144 (M⁺) |
| This compound | 6.5-7.2 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 5.8 (br s, 1H, NH) | 103.0 (d, J=21 Hz), 109.5 (d, J=6 Hz), 117.5 (d, J=17 Hz), 143.0 (dd, J=12, 3 Hz), 147.0 (dd, J=240, 13 Hz), 150.0 (dd, J=245, 13 Hz) | 144 (M⁺) |
| (3,5-Difluorophenyl)hydrazine HCl | 6.4-6.7 (m, 3H, Ar-H), 8.7 (br s, 3H, NH-NH₂) | 96.5 (t, J=26 Hz), 109.0 (d, J=22 Hz), 149.5 (t, J=13 Hz), 163.5 (dd, J=245, 15 Hz) | 144 (M⁺) |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: General reaction pathway for the synthesis of difluorophenylhydrazines.
Experimental Workflows
Commercial Availability and Synthetic Applications of (3,4-Difluorophenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Difluorophenyl)hydrazine and its hydrochloride salt are pivotal reagents in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex heterocyclic scaffolds. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its key reactions, and a workflow for its application in the synthesis of bioactive molecules.
Commercial Availability
This compound is most commonly available commercially as its hydrochloride salt, which offers improved stability and handling characteristics. A variety of chemical suppliers offer this reagent in different quantities and purities. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Sigma-Aldrich | This compound hydrochloride | 875664-54-3 | C₆H₇ClF₂N₂ | 180.58 | 98% | White to yellow to brown to gray powder or crystals.[1] |
| Chem-Impex | 3,4-Difluorophenylhydrazine hydrochloride | 40594-37-4 | C₆H₆F₂N₂·HCl | 180.58 | ≥ 99% (HPLC) | White or light yellow powder; store at 0-8 °C.[2] |
| Matrix Scientific | This compound hydrochloride | 875664-54-3 | C₆H₇ClF₂N₂ | 180.59 | Not specified | Labeled as an irritant.[3] |
| Biosynth | This compound hydrochloride | 875664-54-3 | Not specified | Not specified | Not specified | Marketed for pharmaceutical testing.[4] |
| BLD Pharm | This compound hydrochloride | 875664-54-3 | C₆H₇ClF₂N₂ | 180.58 | Not specified | Sealed in dry, room temperature storage.[5] |
| Santa Cruz Biotechnology | This compound hydrochloride | 40594-37-4 | C₆H₇ClF₂N₂ | 180.58 | Not specified | For research use only.[6] |
Note: The CAS number 40594-37-4 is also frequently associated with this compound. Researchers should verify the specific product information with the supplier.
Core Synthetic Applications
The primary utility of this compound in drug development lies in its role as a key building block for the synthesis of indole derivatives via the Fischer indole synthesis.[7][8][9][10][11] This reaction allows for the construction of the indole core, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceutical agents.
General Synthesis of Phenylhydrazines
The synthesis of substituted phenylhydrazines, including the 3,4-difluoro analogue, typically involves a two-step process starting from the corresponding aniline. This process is outlined in the diagram below.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol describes a general method for the synthesis of a phenylhydrazine hydrochloride from the corresponding aniline, which can be adapted for the synthesis of this compound hydrochloride.
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Ice
-
Water
Procedure:
Step 1: Diazotization of 3,4-Difluoroaniline
-
Dissolve 3,4-difluoroaniline in concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with constant stirring, ensuring the temperature remains low.
-
After the addition is complete, continue to stir the reaction mixture for a specified time, allowing it to slowly warm to room temperature.
Step 3: Isolation and Purification
-
The resulting phenylhydrazine hydrochloride may precipitate out of the solution. If not, the product can be precipitated by adding concentrated HCl or by adjusting the pH.
-
Collect the precipitate by filtration and wash it with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or ether) to remove impurities.
-
Dry the product under vacuum to obtain this compound hydrochloride.
Note: This is a generalized procedure. Specific reaction conditions, such as stoichiometry, reaction times, and purification methods, may need to be optimized.
Fischer Indole Synthesis of 5,6-Difluoro-2-methyl-1H-indole
This protocol details the synthesis of a difluoroindole derivative, a common structural motif in pharmacologically active compounds, using this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Acetone (or other suitable ketone/aldehyde)
-
A suitable acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂))
-
A suitable solvent (e.g., ethanol, acetic acid, or toluene)
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
Step 1: Formation of the Hydrazone
-
Dissolve this compound hydrochloride in a suitable solvent like ethanol.
-
Add acetone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or the reaction can proceed directly to the next step.
Step 2: Cyclization to the Indole
-
To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid).
-
Heat the reaction mixture, typically to a temperature between 80-150°C, for 1-4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the cooled reaction mixture onto crushed ice or into cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 5,6-difluoro-2-methyl-1H-indole.
Workflow in Drug Development
The use of this compound is often an early and critical step in the synthesis of a target drug molecule. The following diagram illustrates a typical workflow.
Conclusion
This compound is a readily available and versatile building block for the synthesis of fluorinated indole-containing compounds. Its application through the Fischer indole synthesis provides a reliable route to novel chemical entities with potential therapeutic applications. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and scales.
References
- 1. This compound hydrochloride | 875664-54-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound hydrochloride | 875664-54-3 | AKB66454 [biosynth.com]
- 5. 875664-54-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Spectroscopic Analysis of (3,4-Difluorophenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (3,4-Difluorophenyl)hydrazine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical values for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.1 | Multiplet | 1H | Aromatic CH |
| ~ 6.7 - 6.9 | Multiplet | 1H | Aromatic CH |
| ~ 6.6 - 6.8 | Multiplet | 1H | Aromatic CH |
| ~ 5.5 (broad) | Singlet | 1H | NH |
| ~ 3.7 (broad) | Singlet | 2H | NH₂ |
1.1.2 Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~ 145 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~ 138 (d, ²JCCF ≈ 15 Hz) | C-NHNH₂ |
| ~ 118 (d, ²JCCF ≈ 18 Hz) | Aromatic CH |
| ~ 110 (d, ³JCCCF ≈ 7 Hz) | Aromatic CH |
| ~ 105 (d, ²JCCF ≈ 25 Hz) | Aromatic CH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Doublet | N-H stretch (asymmetric and symmetric, -NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | C=C aromatic ring stretch |
| 1520 - 1480 | Strong | C=C aromatic ring stretch |
| 1300 - 1200 | Strong | C-N stretch |
| 1250 - 1100 | Strong, Broad | C-F stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The molecular formula for this compound is C₆H₆F₂N₂. The molecular weight is 144.12 g/mol .[1]
| m/z | Interpretation |
| 144 | [M]⁺˙ (Molecular Ion) |
| 129 | [M - NH]⁺ |
| 115 | [M - N₂H₃]⁺ |
| 95 | [C₆H₄F₂]⁺˙ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the assembly into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[3]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.[4]
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then heated in a vacuum to induce vaporization.[5]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺˙).[6]
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.[6][7]
-
Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[4]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. This compound | C6H6F2N2 | CID 2774209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chem.libretexts.org [chem.libretexts.org]
(3,4-Difluorophenyl)hydrazine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Difluorophenyl)hydrazine is a key building block in modern medicinal chemistry and drug development. Its fluorinated phenyl ring and reactive hydrazine moiety make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Predicted Solubility Profile
Based on the general principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydrazine group (-NHNH2) suggests solubility in polar solvents, while the difluorophenyl ring introduces some non-polar character.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydrazine group can form hydrogen bonds with protic solvents. Phenylhydrazine itself is miscible with ethanol.[1][2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-F and N-H bonds of the solute. Phenylhydrazine is soluble in acetone.[1][3] For related phenylhydrazines, DMSO is a good solvent.[4] |
| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have moderate polarity and can interact with the difluorophenyl ring. Phenylhydrazine is miscible with chloroform.[1][2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly to Moderately Soluble | Ethers are less polar than ketones or alcohols but can still solvate the molecule to some extent. Phenylhydrazine is miscible with diethyl ether.[1][2] |
| Aromatic | Toluene, Benzene | Slightly Soluble | The aromatic ring of the solvent can interact with the difluorophenyl ring of the solute via π-π stacking. Phenylhydrazine is miscible with benzene.[1][2] |
| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will limit solubility. |
Experimental Protocols for Solubility Determination
The following are general experimental protocols that can be adapted to determine the qualitative and quantitative solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
After each addition, vortex the mixture for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Continue adding solvent up to a total volume of 1 mL.
-
Record the solubility based on the amount of solvent required to dissolve the solid. A common classification is:
-
Very Soluble: Less than 1 part of solvent required for 1 part of solute.
-
Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.
-
Soluble: From 10 to 30 parts of solvent required for 1 part of solute.
-
Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.
-
Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.
-
Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.
-
Practically Insoluble, or Insoluble: More than 10,000 parts of solvent required for 1 part of solute.
-
Quantitative Solubility Determination (Shake-Flask Method)
This method, considered the gold standard, determines the equilibrium solubility of a compound in a solvent at a specific temperature.[5]
Materials:
-
This compound
-
Selected organic solvent of interest
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant, or filter the sample using a syringe filter compatible with the solvent.
-
Dilute the clear, saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the solubility. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, its chemical structure provides a strong basis for predicting its solubility behavior in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. Accurate solubility data is a critical parameter that enables chemists and pharmaceutical scientists to optimize reaction conditions, develop effective purification strategies, and design suitable formulations for this important synthetic intermediate.
References
stability and storage of (3,4-Difluorophenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Stability and Storage of (3,4-Difluorophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound hydrochloride is a crucial reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products. This guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound hydrochloride. It also outlines detailed experimental protocols for conducting forced degradation studies to establish a comprehensive stability-indicating profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. These properties are fundamental to its handling and storage.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 875664-54-3 | N/A |
| Molecular Formula | C₆H₇ClF₂N₂ | N/A |
| Molecular Weight | 180.58 g/mol | N/A |
| Appearance | White to yellow to brown to gray powder or crystals | [2] |
| Melting Point | ~230°C | [3] |
| Solubility | Soluble in water | [4] |
Stability and Recommended Storage
Based on available safety data sheets and information for analogous compounds, this compound hydrochloride is considered stable under recommended storage conditions. However, like many hydrazine derivatives, it is susceptible to degradation upon exposure to adverse conditions. Phenylhydrazine compounds are known to be sensitive to light, air, and moisture.[4][5]
Recommended Storage Conditions
To ensure maximum shelf life and prevent degradation, the following storage conditions are recommended.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale and Reference(s) |
| Temperature | Room temperature (20-25°C) or Refrigerated (2-8°C) | Storing at room temperature in a sealed, dry container is commonly advised.[2][3] Refrigeration can further slow potential degradation.[6] |
| Atmosphere | Sealed under an inert atmosphere (e.g., Argon, Nitrogen) | Phenylhydrazines can be sensitive to air (oxidation).[4] An inert atmosphere minimizes oxidative degradation. |
| Light | Store in an amber or opaque container in the dark | Phenylhydrazines are known to be light-sensitive.[4][5] |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended) | The compound is a hydrochloride salt and may be hygroscopic.[7] Hydrazine derivatives can undergo hydrolysis. |
| Container | Tightly sealed, non-reactive glass or compatible plastic container | Prevents exposure to air and moisture. |
Incompatible Materials
Contact with the following materials should be avoided to prevent vigorous reactions and degradation:
-
Strong Oxidizing Agents: Can cause violent reactions with hydrazine derivatives.[6][8]
-
Metals: Certain metals can catalyze the decomposition of hydrazines.[8]
Potential Degradation Pathways
While specific degradation pathways for this compound hydrochloride have not been extensively published, logical pathways can be inferred based on the chemistry of phenylhydrazines and general principles of drug degradation. Forced degradation studies are essential to confirm these pathways.
The primary mechanisms of degradation are expected to be oxidation, photolysis, and potentially hydrolysis under extreme pH conditions.
Caption: Predicted degradation pathways for this compound hydrochloride.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound hydrochloride, a series of forced degradation studies should be conducted as outlined by ICH guidelines.[7][9] These studies will help identify degradation products and develop a stability-indicating analytical method.
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for stability testing.[2][10]
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Forced Degradation Experimental Protocols
The following protocols are designed to stress the compound and induce degradation. A concentration of approximately 1 mg/mL of this compound hydrochloride in a suitable solvent (e.g., water or methanol:water) is recommended.
Caption: General workflow for conducting forced degradation studies.
5.2.1 Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Analyze alongside a control sample (drug in solvent) kept at the same temperature.
5.2.2 Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solution at room temperature, as hydrazines can be more labile in basic conditions.
-
Withdraw aliquots at specified time points (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Analyze alongside a control sample.
5.2.3 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Analyze directly by HPLC.
-
Analyze alongside a control sample.
5.2.4 Thermal Degradation
-
Place a known quantity of the solid compound in a vial.
-
Expose the solid to dry heat at 80°C in a calibrated oven.
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the solvent to the target concentration, and analyze by HPLC.
-
Compare the results to an unstressed solid sample.
5.2.5 Photolytic Degradation
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples after the exposure period.
Characterization of Degradation Products
If significant degradation is observed (typically 5-20% loss of the parent compound), the next step is to identify the structure of the degradation products. This is crucial for understanding the degradation pathway and assessing the safety of the compound over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the molecular weight of the degradation products, providing initial clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H, ¹³C, ¹⁹F).
Conclusion
This compound hydrochloride is a stable compound when stored under appropriate conditions—namely, in a cool, dry, dark environment, sealed from air and moisture. Its primary stability liabilities are likely oxidation and photodecomposition. The experimental protocols provided in this guide offer a robust framework for performing forced degradation studies. These studies are essential for developing a validated stability-indicating method, elucidating degradation pathways, and ensuring the long-term quality and reliability of this important chemical intermediate.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2-Fluorophenylhydrazine HCl(2924-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. Analytical Method [keikaventures.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
The Rising Therapeutic Potential of (3,4-Difluorophenyl)hydrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of (3,4-Difluorophenyl)hydrazine are emerging as a significant class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their biological activities, focusing on their anticancer and antimicrobial properties. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and elucidates the proposed mechanisms of action, particularly the induction of apoptosis in cancer cells. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Hydrazine and its derivatives have long been recognized for their diverse biological activities, including antidepressant, antimicrobial, and anticancer properties. The strategic incorporation of fluorine atoms into phenylhydrazine scaffolds has been shown to significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This guide focuses specifically on derivatives of this compound, a subclass that has demonstrated considerable promise in preclinical studies.
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, demonstrating their potential as anticancer agents.
Quantitative Anticancer Data
The following table summarizes the IC50 values of fluorinated aminophenylhydrazine derivatives against the A549 human lung carcinoma cell line.
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Phenylhydrazine with 5 fluorine substitutions, including a difluorophenyl moiety | A549 | 0.64 | [1] |
This data indicates a significant cytotoxic effect of these derivatives on lung cancer cells.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound derivatives appears to be the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the apoptotic cascade in cancer cells, leading to their elimination.
A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. Research on fluorinated aminophenylhydrazines has demonstrated the activation of cleaved caspase-3 in treated cancer cells, a hallmark of apoptosis.[1] The activation of caspase-3, an executioner caspase, is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.
The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the precise upstream signaling initiated by this compound derivatives is still under investigation, the involvement of caspase-9, an initiator caspase in the intrinsic pathway, has been implicated in the action of similar hydrazine derivatives. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. A shift in the Bax/Bcl-2 ratio in favor of Bax can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspase-9 and the downstream executioner caspases.
The following diagram illustrates the proposed intrinsic apoptotic signaling pathway initiated by this compound derivatives.
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have also exhibited promising antimicrobial activity against a range of bacterial strains.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of hydrazone derivatives containing a difluorophenyl moiety against various bacteria.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Phenyl hydrazone derivative | S. aureus | 25 |
| MRSA | 25 | |
| B. subtilis | 25 | |
| A. baumannii | 25 | |
| Ortho-fluoro substituted derivative | S. aureus | 12.5 |
| MRSA | 12.5 | |
| B. subtilis | 12.5 | |
| Meta-fluoro substituted derivative | S. aureus | 12.5 |
| MRSA | 12.5 | |
| B. subtilis | 12.5 |
These results suggest that the introduction of fluorine substituents on the phenylhydrazone moiety can enhance antibacterial activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of this compound Derivatives (General Procedure)
A generalized workflow for the synthesis of hydrazone derivatives is depicted below.
Procedure:
-
To a solution of an appropriate aldehyde or ketone in a suitable solvent (e.g., ethanol), add an equimolar amount of this compound.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for the required time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with a cold solvent, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to afford the desired hydrazone derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for an additional 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of the synthesized compounds.
Procedure:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the surface of the agar plates with a standardized bacterial suspension.
-
Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. The diameter is proportional to the antimicrobial activity of the compound.
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Induce apoptosis in cancer cells by treating them with the this compound derivative.
-
Lyse the cells to release their cytoplasmic contents.
-
Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.
-
The increase in absorbance is directly proportional to the caspase-3 activity in the sample.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to induce apoptosis in cancer cells, coupled with their antimicrobial efficacy, makes them attractive candidates for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.
-
In-depth mechanistic studies: To fully elucidate the signaling pathways involved in their biological activities.
-
In vivo efficacy and toxicity studies: To evaluate their therapeutic potential and safety profile in animal models.
-
Formulation and drug delivery: To develop suitable formulations for clinical applications.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new generation of therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 5,6-Difluoroindoles using (3,4-Difluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5,6-difluoro-substituted indoles via the Fischer indole synthesis, utilizing (3,4-Difluorophenyl)hydrazine as a key starting material. The unique electronic properties conferred by the fluorine atoms make these indole derivatives valuable scaffolds in medicinal chemistry and materials science. This guide covers the reaction mechanism, experimental procedures, quantitative data, and potential applications of the resulting compounds.
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from an arylhydrazine and an aldehyde or ketone in an acidic medium.[1] The resulting indole scaffold is a prevalent motif in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] The introduction of fluorine atoms into the indole ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Specifically, 5,6-difluoroindoles, synthesized from this compound, are of particular interest in drug discovery, with applications in the development of agents targeting neurological disorders and as potential anticancer agents.[4]
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds in two primary stages: the formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization.[1]
Stage 1: Hydrazone Formation this compound reacts with an aldehyde or ketone, typically in a protic solvent like ethanol with a catalytic amount of acid, to form the corresponding (3,4-Difluorophenyl)hydrazone. This is a condensation reaction involving the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.
Stage 2: Indolization The formed hydrazone, in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent protonation, cyclization, and elimination of ammonia lead to the formation of the aromatic 5,6-difluoroindole ring.[1]
A generalized workflow for this synthesis is presented below.
The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement in heterocyclic chemistry.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific aldehyde or ketone used.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the preparation of the key starting material.
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Diethyl Ether (Et₂O)
Procedure:
-
Dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature between 0-5 °C. Stir for 1 hour.
-
In a separate flask, prepare a solution of stannous chloride (2.5 eq) in concentrated HCl and cool to 0-5 °C.
-
Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Collect the precipitated this compound hydrochloride by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of 5,6-Difluoroindoles
This protocol outlines the two-step synthesis of 5,6-difluoroindoles.
Step A: Formation of the (3,4-Difluorophenyl)hydrazone
-
Suspend this compound hydrochloride (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Stir the mixture at room temperature for 1-2 hours or heat to reflux for 30-60 minutes, monitoring the reaction by TLC.
-
If a precipitate forms upon cooling, the hydrazone can be isolated by filtration, washed with cold ethanol, and dried. Alternatively, the reaction mixture can be used directly in the next step.
Step B: Cyclization to the 5,6-Difluoroindole
-
Place polyphosphoric acid (PPA) in a reaction flask and heat to 80-100 °C to reduce its viscosity.
-
Add the (3,4-Difluorophenyl)hydrazone (1.0 eq) portion-wise to the hot PPA with stirring.
-
Heat the reaction mixture to 120-150 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes representative quantitative data for the Fischer indole synthesis of 5,6-difluoroindole derivatives. Yields can vary depending on the specific carbonyl compound and reaction conditions.
| Starting Hydrazine | Carbonyl Compound | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | Acetone | PPA | 130 | 2 | 5,6-Difluoro-2-methyl-1H-indole | 65-75 |
| This compound | Ethyl pyruvate | PPA | 120 | 1.5 | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | 70-80 |
| This compound | Cyclohexanone | PPA | 140 | 3 | 1,2,3,4-Tetrahydro-7,8-difluorocarbazole | 60-70 |
Applications of 5,6-Difluoroindoles
The incorporation of a difluoro moiety at the 5 and 6 positions of the indole ring imparts unique properties that are advantageous in drug development and materials science.
-
Medicinal Chemistry: 5,6-Difluoroindole derivatives are key building blocks for a variety of pharmacologically active compounds.[4] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions. Research has shown their potential as:
-
Anticancer Agents: Fluorinated indoles have shown promise in inhibiting tumor growth.[4]
-
Neuroactive Compounds: They serve as precursors for compounds targeting neurological disorders.[4]
-
Enzyme Inhibitors: The electron-withdrawing nature of fluorine can modulate the reactivity and binding of the indole scaffold to enzyme active sites.
-
-
Materials Science: The unique electronic properties of 5,6-difluoroindoles make them attractive for the development of advanced organic materials.[4] These can include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dyes.
The relationship between the synthesis of 5,6-difluoroindoles and their potential applications in drug discovery is illustrated below.
Conclusion
The Fischer indole synthesis provides an effective and straightforward method for the preparation of 5,6-difluoroindoles from this compound. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The unique properties of these fluorinated indoles make them promising candidates for further investigation in various fields of scientific research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Fluorinated Indoles from (3,4-Difluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic incorporation of fluorine atoms into the indole ring can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, binding affinity, lipophilicity, and bioavailability. This document provides detailed protocols for the synthesis of 5,6-difluoroindole derivatives starting from (3,4-Difluorophenyl)hydrazine via the Fischer indole synthesis. This method offers a versatile and efficient route to access these valuable fluorinated heterocycles.
Fluorinated indoles have garnered significant attention in drug discovery due to their potential as therapeutic agents. For instance, various fluorinated indole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a key role in immune response and cell proliferation.[1][2][3] The inhibition of this pathway by small molecules, including potentially those derived from a 5,6-difluoroindole scaffold, represents a promising strategy for the development of novel therapeutics.[1][2]
Data Presentation
The Fischer indole synthesis allows for the creation of a variety of substituted 5,6-difluoroindoles by reacting this compound with different ketones. The reaction conditions and resulting yields for the synthesis of three exemplary 5,6-difluoroindole derivatives are summarized in the table below.
| Product Name | Ketone Reactant | Catalyst/Solvent System | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 5,6-Difluoro-2-methyl-1H-indole | Acetone | Zinc Chloride / Ethanol | 1 | Reflux | ~75-85 |
| 5,6-Difluoro-2,3-dimethyl-1H-indole | 2-Butanone | Boron Trifluoride Etherate / Ethanol | 2 | Reflux | ~90 |
| 1,2,3,4-Tetrahydro-5,6-difluorocarbazole | Cyclohexanone | Acetic Acid | 2 | Reflux | ~76-85 |
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions (safety glasses, lab coat, gloves) should be followed. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 5,6-Difluoro-2-methyl-1H-indole
This protocol is adapted from the general Fischer indole synthesis for 2-methylindole.[4]
Materials:
-
This compound hydrochloride
-
Acetone
-
Zinc Chloride (anhydrous)
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (1 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound hydrochloride (1.0 eq) and acetone (1.2 eq).
-
Add ethanol to the flask to create a stirrable mixture.
-
Slowly add anhydrous zinc chloride (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of ice water and acidify with a small amount of concentrated hydrochloric acid.
-
Neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5,6-difluoro-2-methyl-1H-indole.
Protocol 2: Synthesis of 5,6-Difluoro-2,3-dimethyl-1H-indole
This protocol is based on a highly efficient synthesis of 2,3-dimethyl-1H-indole using a Lewis acid catalyst.[5]
Materials:
-
This compound
-
2-Butanone
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-butanone (1.2 eq) in ethanol in a round-bottom flask, add this compound (1.0 eq).
-
Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent to yield 5,6-difluoro-2,3-dimethyl-1H-indole.[5]
Protocol 3: Synthesis of 1,2,3,4-Tetrahydro-5,6-difluorocarbazole
This protocol is adapted from a well-established procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole.[6]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Decolorizing Carbon
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, heat a mixture of cyclohexanone (1.0 eq) and glacial acetic acid (6.0 eq) to reflux with stirring.
-
Over a period of 1 hour, add this compound (1.0 eq) to the refluxing mixture.
-
Continue to heat under reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a beaker and stir as it solidifies.
-
Cool the mixture to approximately 5°C and collect the solid product by vacuum filtration.
-
Wash the filter cake with water, followed by 75% ethanol.
-
Air-dry the crude product.
-
Recrystallize the crude solid from methanol, using decolorizing carbon if necessary, to obtain pure 1,2,3,4-tetrahydro-5,6-difluorocarbazole.[6]
Visualizations
Fischer Indole Synthesis: Reaction Mechanism
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps to form the indole ring from a phenylhydrazine and a carbonyl compound.
Caption: Mechanism of the Fischer Indole Synthesis.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of 5,6-difluoroindoles.
Caption: General workflow for 5,6-difluoroindole synthesis.
Inhibition of the JAK/STAT Signaling Pathway
Fluorinated indoles are being investigated as inhibitors of various protein kinases, including those in the JAK/STAT pathway. This pathway is critical for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity and cell growth. Dysregulation of this pathway is implicated in various diseases.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT pathway inhibitors in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 4. ijirset.com [ijirset.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Pyrazoles from (3,4-Difluorophenyl)hydrazine and 1,3-Diketones
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole synthesis, is a fundamental and widely utilized transformation in medicinal chemistry.[1][2] Pyrazole scaffolds are prevalent in numerous clinically approved drugs due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4]
The incorporation of fluorine atoms into pharmacologically active molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity.[5] Consequently, pyrazoles bearing a 3,4-difluorophenyl substituent are of considerable interest in drug discovery programs. This document provides detailed protocols for the synthesis of 1-(3,4-difluorophenyl)-substituted pyrazoles from the reaction of (3,4-Difluorophenyl)hydrazine with various 1,3-diketones.
The reaction is typically a cyclocondensation that can be catalyzed by acid, conducted in various solvents, and often proceeds with high regioselectivity, particularly with unsymmetrical diketones.[6][7] The conditions can be tuned to optimize yields and minimize reaction times. Two primary protocols are presented: a classical acid-catalyzed condensation and a modern one-pot approach involving the in situ generation of the 1,3-diketone.[8]
General Reaction Scheme
The core reaction involves the cyclocondensation of this compound with a 1,3-diketone to form the corresponding 1,3,5-substituted pyrazole and water as the byproduct.
Caption: General pyrazole synthesis scheme.
Data Presentation: Reaction Parameters
The following table summarizes typical conditions and reported yields for the synthesis of N-aryl pyrazoles from various 1,3-diketones and arylhydrazines, which serve as a reference for adapting the synthesis to this compound.
| Arylhydrazine | 1,3-Diketone | Solvent / Catalyst | Temp. | Time | Yield (%) | Reference |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO / Water | Reflux | 1.5 h | 95% | [2] |
| Various Arylhydrazines | Acetylacetone | Ethylene Glycol | RT | 15 min | 70-95% | [1] |
| Various Arylhydrazines | Trifluoroacetylacetone | N,N-Dimethylacetamide / Acetic Acid | RT | 2 h | 74-77% | [6] |
| Phenylhydrazine | Acetylacetone | Ionic Liquid [C3(min)2][Br-] | 100°C | 2 h | 92% | [9] |
| Hydrazine | In situ from Ketone + Acid Chloride | Toluene / LiHMDS | RT | 1-2 h | Good to Excellent | [1][8] |
Experimental Protocols
Protocol 1: Classical Condensation in N,N-Dimethylacetamide
This protocol is adapted from methodologies reported for the highly regioselective synthesis of 1-aryl-3,5-substituted pyrazoles and is suitable for both symmetrical and unsymmetrical 1,3-diketones.[10]
Materials:
-
This compound hydrochloride
-
1,3-Diketone (e.g., Acetylacetone, Dibenzoylmethane)
-
N,N-Dimethylacetamide (DMA)
-
Sodium Bicarbonate (NaHCO₃) or similar base
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Reagent Preparation: To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 eq). Add N,N-Dimethylacetamide (approx. 5 mL per mmol of hydrazine) and stir to dissolve.
-
Neutralization: Add sodium bicarbonate (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir for 15-20 minutes at room temperature.
-
Diketone Addition: To the stirring mixture, add the 1,3-diketone (1.05 eq) either neat or as a solution in a minimal amount of DMA.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: One-Pot Synthesis via in situ 1,3-Diketone Formation
This advanced protocol, based on the work of Heller and Natarajan, is highly efficient for creating pyrazoles where the required 1,3-diketone is not commercially available.[8] It involves the in situ formation of the diketone from a ketone and an acid chloride, followed by immediate reaction with the hydrazine.
Materials:
-
Ketone (e.g., Acetone, Acetophenone)
-
Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
This compound
-
Toluene, anhydrous
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried, nitrogen-flushed flask
Procedure:
-
Enolate Formation: To a nitrogen-flushed Schlenk flask at -78 °C (dry ice/acetone bath), add anhydrous toluene and the starting ketone (1.2 eq). Slowly add LiHMDS solution (1.1 eq) and stir for 30 minutes to form the lithium enolate.
-
Acylation: Add the acid chloride (1.0 eq) dropwise to the cold enolate solution. Stir at -78 °C for 1 hour to form the 1,3-diketone in situ.
-
Hydrazine Addition: In a separate flask, dissolve this compound (1.0 eq) in toluene. Add this solution to the reaction mixture at -78 °C.
-
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The cyclization is often rapid.
-
Quenching: Quench the reaction by adding glacial acetic acid (2.0 eq).
-
Work-up and Extraction: Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization as described in Protocol 1.
Visualizations: Workflow and Mechanism
Caption: Workflow for classical pyrazole synthesis.
Caption: Logical steps of the reaction mechanism.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Reaction of (3,4-Difluorophenyl)hydrazine with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of (3,4-Difluorophenyl)hydrazine with carbonyl compounds, primarily through the Fischer indole synthesis, is a cornerstone in the development of fluorinated indole-based scaffolds. These fluorinated heterocycles are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of 5,6-difluoroindole derivatives, which are valuable intermediates in the discovery of novel therapeutic agents. The fluorine atoms at the 5 and 6 positions of the indole ring can significantly influence the biological activity of the resulting molecules, making this a key reaction for drug development professionals.
Key Applications in Drug Discovery
The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceutical agents.[1] The introduction of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The primary application of the reaction between this compound and carbonyl compounds is the synthesis of 5,6-difluoroindoles, which are precursors to a variety of bioactive molecules, including:
-
Tryptophan Derivatives: Synthesis of fluorinated tryptophan analogs for incorporation into peptides or as standalone therapeutic agents.[2][3]
-
Triptan Analogs: Development of novel antimigraine agents.[4][5]
-
Kinase Inhibitors: Fluorinated indoles can serve as core structures for the development of potent kinase inhibitors for oncology applications.
-
Antiviral and Antimicrobial Agents: The unique electronic properties of the difluorinated indole ring can lead to compounds with enhanced antiviral or antimicrobial activity.
Reaction Mechanism: The Fischer Indole Synthesis
The reaction proceeds via the well-established Fischer indole synthesis mechanism.[4][5][6] This acid-catalyzed reaction involves the following key steps:
-
Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form a (3,4-Difluorophenyl)hydrazone intermediate.[5][6]
-
Tautomerization: The hydrazone tautomerizes to its corresponding enamine form.[5][6]
-
[2][2]-Sigmatropic Rearrangement: An acid-catalyzed[2][2]-sigmatropic rearrangement (a type of Claisen rearrangement) occurs.[4][5]
-
Aromatization and Cyclization: The intermediate undergoes aromatization with the loss of ammonia to form the final indole ring system.[5][6]
Catalysts for this reaction can be Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[4][5][6]
Data Presentation
The following table summarizes representative reactions of this compound with various carbonyl compounds. Please note that while specific data for all these reactions with this compound may not be readily available in the literature, the presented data is based on established protocols for similar phenylhydrazines and serves as a strong predictive guide.
| Carbonyl Compound | Product | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Cyclohexanone | 5,6-Difluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | 2 hours (reflux) | 76-85 | Adapted from[7][8] |
| Acetone | 5,6-Difluoro-2-methyl-1H-indole | Zinc Chloride | Ethanol | 1 hour | ~70-88 | Adapted from[9] |
| 2-Butanone | 5,6-Difluoro-2,3-dimethyl-1H-indole | Acetic Acid/HCl | Acetic Acid | 1.5 hours (reflux) | ~30 | Adapted from[4] |
| Ethyl Pyruvate | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | Polyphosphoric Acid | Toluene | 4 hours (reflux) | - | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Difluoro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from the well-established synthesis of 1,2,3,4-tetrahydrocarbazole.[7][8]
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
75% Ethanol
-
Decolorizing Carbon
Equipment:
-
1-L three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker (1.5 L)
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
In the 1-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, combine cyclohexanone (0.98 g, 10 mmol) and glacial acetic acid (3.6 g, 60 mmol).
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of this compound hydrochloride (1.81 g, 10 mmol) in a minimal amount of acetic acid through the dropping funnel over 1 hour.
-
Continue heating under reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a 1.5-L beaker and stir to facilitate solidification.
-
Cool the mixture to approximately 5°C in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with 10 ml of water and 10 ml of 75% ethanol.
-
Air-dry the crude product overnight.
-
Recrystallize the crude solid from methanol, using decolorizing carbon if necessary, to obtain pure 5,6-Difluoro-1,2,3,4-tetrahydrocarbazole. The expected yield is in the range of 76-85%.[7][8]
Protocol 2: One-Pot Synthesis of 5,6-Difluoro-2-methyl-1H-indole
This protocol is a general one-pot procedure for the Fischer indole synthesis.[9]
Materials:
-
This compound
-
Acetone
-
Zinc Chloride (anhydrous)
-
Ethanol (absolute)
-
Ethyl acetate
-
Water
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add this compound (1.44 g, 10 mmol), acetone (0.64 g, 11 mmol), and absolute ethanol (20 ml).
-
Add anhydrous zinc chloride (1.36 g, 10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (50 ml) and water (50 ml).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Wash the organic layer with brine (2 x 20 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5,6-Difluoro-2-methyl-1H-indole by column chromatography on silica gel. A yield of approximately 70-88% can be expected.[9]
Mandatory Visualizations
Caption: General mechanism of the Fischer Indole Synthesis.
Caption: Typical experimental workflow for Fischer Indole Synthesis.
References
- 1. Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals [mdpi.com]
- 2. addi.ehu.es [addi.ehu.es]
- 3. soc.chim.it [soc.chim.it]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: (3,4-Difluorophenyl)hydrazine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Difluorophenyl)hydrazine is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds that form the core of various pharmaceutical agents. Its disubstituted phenyl ring with fluorine atoms offers unique properties, including increased metabolic stability and enhanced binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, a substituted pyrazole, which is a cornerstone for the development of kinase inhibitors.
Application: Synthesis of Pyrazole-Based Kinase Inhibitors
Substituted pyrazoles are a prominent class of heterocyclic compounds in drug discovery, known for their diverse biological activities, including the inhibition of protein kinases. The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival and is often dysregulated in cancer.[1][2] MEK inhibitors, such as Trametinib, are targeted therapies that block this pathway and have shown efficacy in treating cancers like melanoma with specific BRAF mutations.[3][4]
The synthesis of many pyrazole-based kinase inhibitors involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. This compound serves as a key precursor in forming the pyrazole core, with the difluorophenyl moiety often being crucial for the compound's inhibitory activity.
A pivotal intermediate in the synthesis of numerous kinase inhibitors is the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold. This can be efficiently synthesized through the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol outlines the preparation of the hydrazine precursor from 3,4-difluoroaniline.
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Diethyl Ether (Et₂O)
Procedure:
-
Dissolve 3,4-difluoroaniline (15.59 mmol) in a mixture of water (6 mL) and concentrated HCl (10 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ (17.04 mmol) in water (2 mL) dropwise, maintaining the temperature between 0–5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
In a separate flask, prepare a solution of SnCl₂ (39.73 mmol) in concentrated HCl (7 mL).
-
Cool the SnCl₂ solution to 0–5 °C.
-
Slowly add the diazonium salt solution from step 4 to the cold SnCl₂ solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Collect the precipitated this compound hydrochloride by filtration.
-
Wash the solid with cold diethyl ether (5 mL).
-
Dry the product in vacuo at 40 °C for 5 hours.
Protocol 2: Synthesis of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile
This protocol details the synthesis of the key pyrazole intermediate from this compound.
Materials:
-
This compound hydrochloride
-
(Ethoxymethylene)malononitrile
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (for neutralization to free base if starting from hydrochloride)
-
Ethyl Acetate
-
Hexane
Procedure:
-
If starting with this compound hydrochloride, neutralize it to the free base by treating it with a 40% aqueous NaOH solution and extracting the free hydrazine with an organic solvent like dichloromethane. Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an equimolar amount of (ethoxymethylene)malononitrile to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative 5-amino-1-aryl-1H-pyrazole-4-carbonitrile. While specific data for the 3,4-difluoro derivative is not available in the cited literature, the synthesis of the analogous perfluorophenyl derivative provides a reasonable expectation for yield.
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 5-Amino-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile (analogous) | C₁₀H₂F₅N₄ | 277.17 | 63 | >95 |
Visualizations
Experimental Workflow for Pyrazole Intermediate Synthesis
Caption: Workflow for the synthesis of the pyrazole intermediate.
MEK Signaling Pathway (RAS-RAF-MEK-ERK Cascade)
Caption: The RAS-RAF-MEK-ERK pathway and the inhibitory action of Trametinib.
References
- 1. mdpi.com [mdpi.com]
- 2. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of (3,4-Difluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of (3,4-difluorophenyl)hydrazine. The N-arylation of hydrazines is a critical transformation in synthetic chemistry, enabling the construction of complex nitrogen-containing molecules that are pivotal in medicinal chemistry and materials science. The protocols herein focus on two of the most powerful and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of an aryl group onto one of the nitrogen atoms of the hydrazine moiety can significantly modulate the biological activity and physicochemical properties of the resulting molecule. The choice of synthetic protocol for this N-arylation step is crucial and often depends on the nature of the arylating agent, functional group tolerance, and desired scale of the reaction.
The Buchwald-Hartwig amination is a versatile Palladium-catalyzed cross-coupling reaction known for its broad substrate scope and high functional group tolerance, typically operating under milder conditions than classical methods.[1][2] The Ullmann condensation, a Copper-catalyzed reaction, represents a more traditional and often more economical approach, which has seen a resurgence with the development of modern ligand systems.[3][4]
These notes provide a comparative overview of these two key methodologies, detailed experimental procedures, and a summary of expected outcomes based on related literature to guide the researcher in selecting and performing the optimal N-arylation of this compound.
Data Presentation: Comparison of N-Arylation Protocols
The following table summarizes typical reaction conditions and expected yields for the N-arylation of aryl hydrazines with aryl halides, providing a comparative framework for the N-arylation of this compound. The data is compiled from literature examples of similar substrates and should be considered as a starting point for optimization.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu powder |
| Ligand | XPhos, RuPhos, BINAP, Xantphos | 1,10-Phenanthroline, L-proline, N,N'-Dimethylethylenediamine |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80-120 °C | 110-190 °C |
| Reaction Time | 2-24 hours | 12-48 hours |
| Typical Yield | 70-95% | 60-85% |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br |
| Atmosphere | Inert (Argon or Nitrogen) | Often tolerant to air |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound or its hydrochloride salt
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol). If using the hydrochloride salt, add an additional equivalent of base.
-
Add the aryl bromide (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-(3,4-difluorophenyl)hydrazine.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general method for the N-arylation of this compound with an aryl iodide using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Magnetic stirrer hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (4 mL).
-
Reaction: Seal the vial tightly with a screw cap and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the N-aryl-(3,4-difluorophenyl)hydrazine.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described N-arylation protocols.
Caption: General experimental workflow for N-arylation.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Caption: Proposed Ullmann condensation catalytic cycle.
Concluding Remarks
The N-arylation of this compound is a versatile transformation for accessing novel chemical entities. The choice between a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation will depend on the specific requirements of the synthesis, including cost, reaction conditions, and substrate scope. The protocols provided herein serve as a robust starting point for developing a successful N-arylation strategy. Researchers are encouraged to perform small-scale optimization of the reaction parameters, such as catalyst, ligand, base, and solvent, to achieve the highest possible yield for their specific aryl halide coupling partner.
References
The Versatile Role of (3,4-Difluorophenyl)hydrazine in Medicinal Chemistry: A Synthon for Bioactive Molecules
(3,4-Difluorophenyl)hydrazine has emerged as a valuable building block in medicinal chemistry, enabling the synthesis of a diverse array of bioactive compounds with therapeutic potential. Its unique structural features, particularly the presence of the difluorophenyl moiety, contribute to favorable pharmacokinetic and pharmacodynamic properties of the resulting molecules. This intermediate is instrumental in the development of kinase inhibitors, anticancer agents, and anti-inflammatory compounds, showcasing its versatility in drug discovery.
The application of this compound spans various therapeutic areas, with a notable emphasis on oncology and inflammatory diseases. Its derivatives have shown promise in targeting key signaling pathways implicated in disease progression. This report details the synthesis and biological activities of several classes of compounds derived from this important hydrazine, providing experimental protocols and quantitative data to guide further research and development.
Application in the Synthesis of Pyrazolone Derivatives
This compound serves as a key starting material for the synthesis of substituted pyrazolones, a class of compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. A notable example is the synthesis of 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one, which can be further modified to create analogues of celecoxib, a selective COX-2 inhibitor.
Experimental Protocol: Synthesis of 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one
This protocol describes the direct condensation of this compound with a β-ketoester to form the pyrazolone ring.
Materials:
-
This compound
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Round bottom flask
-
Heating mantle with stirrer
-
Diethyl ether
Procedure:
-
In a round bottom flask, combine this compound (10g, 69 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (12.77g, 69 mmol).
-
Heat the mixture to 130-135°C with constant stirring for 3 hours.
-
After the reaction is complete, allow the reaction mass to cool to room temperature.
-
Triturate the cooled mass with diethyl ether (25ml).
-
Stir the resulting solid residue for 5-10 minutes.
-
Filter the solid and dry it to obtain 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one as an off-white solid powder.
This straightforward synthesis provides a core scaffold that can be further elaborated to generate a library of potential therapeutic agents.
Synthesis of Benzothiophene Hydrazone Derivatives
Another significant application of this compound is in the synthesis of hydrazone derivatives of benzothiophenes. These compounds are being investigated for their potential as antibacterial and anticancer agents. The synthesis involves the condensation of a 2-formyl-3-aminobenzothiophene with this compound.
Experimental Protocol: General Procedure for the Synthesis of Benzothiophene-Derived Hydrazones.[1]
This protocol outlines a general method for the synthesis of hydrazones from functionalized benzothiophenes and substituted hydrazines.[1]
Materials:
-
3-Amino-2-formyl benzothiophene derivative (0.5 mmol)
-
This compound (0.55 mmol, 1.1 equiv)
-
Ethanol (10 mL)
-
Acetic acid (~5 drops)
-
50 mL round-bottom flask
-
Reflux apparatus
Procedure:
-
To a 50 mL round-bottom flask, add the 3-amino-2-formyl benzothiophene derivative, this compound, ethanol, and a few drops of acetic acid.[1]
-
Reflux the reaction mixture for 12 hours in an oil bath.[1]
-
After cooling, add distilled water to precipitate the product.[1]
-
Filter the precipitates, wash them thoroughly with water, and dry under vacuum to obtain the pure hydrazone product.[1]
The resulting benzothiophene hydrazones incorporating the 3,4-difluorophenyl moiety have demonstrated significant biological activity. For instance, one such derivative, when tested against various bacterial strains, showed potent activity, particularly against Gram-positive bacteria.
Role in the Development of HIF-2α Inhibitors
This compound hydrochloride is a crucial intermediate in the synthesis of potent and selective inhibitors of the hypoxia-inducible factor-2α (HIF-2α), a key oncogenic driver in certain cancers like clear cell renal cell carcinoma. The clinical candidate belzutifan (PT2977) is a prime example of a drug developed from a scaffold that can be synthesized using this hydrazine derivative.
Experimental Protocol: Synthesis of a Pyrazole Intermediate for HIF-2α Inhibitors.[2]
This protocol describes the formation of a pyrazole intermediate, a core component of certain HIF-2α inhibitors, through the reaction of this compound hydrochloride with a cyclic β-diketone.[2]
Materials:
-
This compound hydrochloride (500 mg, 2.77 mmol)
-
3-hydroxy-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)cyclopent-2-en-1-one (587 mg, 2.77 mmol)
-
Ethanol (8.3 mL)
-
Reflux apparatus
-
Flash chromatography system
Procedure:
-
Dissolve this compound hydrochloride and 3-hydroxy-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)cyclopent-2-en-1-one in ethanol.[2]
-
Heat the solution to reflux overnight.[2]
-
Cool the reaction mixture to ambient temperature and concentrate it under reduced pressure.[2]
-
Purify the residue by flash chromatography to obtain the desired pyrazole intermediate.[2]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for representative compounds synthesized using this compound or its close analogues.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound ID | Test Organism | MIC (μg/mL) | Reference |
| 59 | Staphylococcus aureus | < 0.25 | [3][4] |
| 74 | Staphylococcus aureus | < 0.25 | [3][4] |
Table 2: COX-2 Inhibitory Activity of Celecoxib Analogues
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.04 | >10 | >250 | [5] |
| Analogue 1h | 0.049 | >50 | >1000 | [5] |
Table 3: HIF-2α Inhibitory Activity
| Compound | Target | Assay | IC50 (nM) | Reference |
| PT2385 | HIF-2α | Biochemical | - | [6][7] |
| Belzutifan (PT2977) | HIF-2α | Cellular | - | [8] |
Signaling Pathways and Workflows
The therapeutic effects of compounds derived from this compound are often attributed to their ability to modulate specific signaling pathways.
Cyclooxygenase (COX) Inhibition Pathway
Celecoxib and its analogues function by selectively inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Inhibition of the COX-2 pathway by celecoxib analogues.
HIF-2α Signaling Pathway in Cancer
In certain cancers, the von Hippel-Lindau (VHL) tumor suppressor protein is inactivated, leading to the accumulation of HIF-2α. HIF-2α then dimerizes with HIF-1β (ARNT) and translocates to the nucleus, where it activates the transcription of genes involved in tumor growth, proliferation, and angiogenesis, such as VEGF. Inhibitors like belzutifan bind to HIF-2α and prevent its dimerization with ARNT, thereby blocking this oncogenic signaling cascade.[9]
Caption: Inhibition of the HIF-2α signaling pathway by Belzutifan.
General Experimental Workflow for Synthesis and Screening
The development of new therapeutic agents from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Involving (3,4-Difluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of key catalytic reactions involving (3,4-Difluorophenyl)hydrazine, a crucial building block in the synthesis of fluorinated heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols offer detailed experimental procedures for the synthesis of indoles, pyrazoles, and N-arylhydrazines, leveraging various catalytic systems.
Fischer Indole Synthesis of 6,7-Difluoroindoles
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. When applied to this compound, it provides a direct route to 6,7-difluoroindoles, which are of interest in the development of therapeutic agents. The reaction proceeds by the acid-catalyzed cyclization of a hydrazone, formed in situ from the reaction of this compound with an aldehyde or ketone.
A variety of Brønsted and Lewis acids can catalyze this transformation. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting indole.[1][2]
Table 1: Catalytic Conditions for Fischer Indole Synthesis
| Catalyst Type | Catalyst Examples | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Brønsted Acid | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Acetic Acid, Ethanol, Toluene | 80 - 120 | 2 - 24 |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Dioxane, Toluene, Acetic Acid | 25 - 110 | 1 - 12 |
Experimental Protocol: Synthesis of 6,7-Difluoro-2-methyl-1H-indole
This protocol details the synthesis of 6,7-difluoro-2-methyl-1H-indole from this compound and acetone using a zinc chloride catalyst.
Materials:
-
This compound hydrochloride
-
Acetone
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethanol
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.
-
Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add anhydrous toluene followed by anhydrous zinc chloride (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 6,7-difluoro-2-methyl-1H-indole.
Workflow for Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Pyrazole Synthesis via Condensation with 1,3-Dicarbonyl Compounds
The reaction of this compound with 1,3-dicarbonyl compounds is a highly efficient method for the synthesis of 1-(3,4-difluorophenyl)-substituted pyrazoles. This reaction, often catalyzed by acids, proceeds through a condensation-cyclization sequence. The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the reaction conditions and the nature of the substituents on the diketone.[3][4]
Table 2: Catalytic Conditions for Pyrazole Synthesis from 1,3-Diketones
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acetic Acid | Ethanol | Reflux | 2 - 6 |
| p-Toluenesulfonic Acid | Toluene | Reflux | 3 - 8 |
| Scandium(III) triflate | Solvent-free | 25 - 80 | 0.5 - 2 |
| Montmorillonite K10 | Ethanol | Reflux | 1 - 4 |
Experimental Protocol: Synthesis of 1-(3,4-Difluorophenyl)-3,5-dimethylpyrazole
This protocol describes the synthesis of 1-(3,4-difluorophenyl)-3,5-dimethylpyrazole from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Logical Relationship in Pyrazole Synthesis
Caption: Key components in pyrazole synthesis.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to synthesize N-arylhydrazines by coupling this compound with aryl halides or triflates. The choice of palladium precursor, ligand, and base is critical for achieving high yields and good functional group tolerance.[5][6][7][8][9][10]
Table 3: Catalytic Systems for Buchwald-Hartwig Amination of Hydrazines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 |
| Pd(OAc)₂ | BINAP, Xantphos | K₂CO₃, Cs₂CO₃ | Toluene, THF | 100 - 110 |
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-(3,4-difluorophenyl)hydrazine
This protocol outlines the synthesis of 1-(4-methoxyphenyl)-2-(3,4-difluorophenyl)hydrazine via a Buchwald-Hartwig coupling reaction.
Materials:
-
This compound
-
1-Bromo-4-methoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.2 eq) and 1-bromo-4-methoxybenzene (1.0 eq).
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles with (3,4-Difluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive heterocyclic compounds utilizing (3,4-Difluorophenyl)hydrazine as a key starting material. The methodologies outlined below focus on the construction of indole, carbazole, and pyrazole scaffolds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Bioactive 5,6-Difluoroindoles and Carbazoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives. By employing this compound, this reaction yields 5,6-difluoro-substituted indoles and related carbazole structures. These fluorinated heterocycles are of particular interest in drug discovery, as the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
General Reaction Scheme: Fischer Indole Synthesis
The reaction proceeds by the acid-catalyzed condensation of this compound with a suitable ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.
Caption: General workflow for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5,6-Difluoro-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a carbazole derivative, a class of compounds known for their potential anticancer activities.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of this compound hydrochloride (1.0 mmol) and cyclohexanone (1.1 mmol) in glacial acetic acid (5 mL) is prepared.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 5,6-Difluoro-1,2,3,4-tetrahydrocarbazole.
Quantitative Data: Anticancer Activity of Carbazole Derivatives
| Compound Class | Cancer Cell Line | Reported Activity |
| Carbazole Derivatives | Various | Anticancer, Antitumor |
Synthesis of Bioactive 1-(3,4-Difluorophenyl)pyrazoles
Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of 1-(3,4-Difluorophenyl)pyrazoles can be achieved through the condensation of this compound with 1,3-dicarbonyl compounds.
General Reaction Scheme: Pyrazole Synthesis
The reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of a 1-(3,4-Difluorophenyl)pyrazole Derivative
This protocol provides a general method for the synthesis of pyrazole derivatives from this compound.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of the 1,3-diketone (1.0 mmol) in ethanol (10 mL), this compound (1.0 mmol) is added.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 6-8 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the desired 1-(3,4-Difluorophenyl)pyrazole derivative.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
Specific MIC or other quantitative antimicrobial data for pyrazoles derived directly from this compound were not found in the immediate search results. However, the broader class of pyrazole derivatives is well-documented for its antimicrobial properties, making the synthesized compounds promising candidates for screening.
| Compound Class | Microbial Strain | Reported Activity |
| Pyrazole Derivatives | S. aureus, E. coli, C. albicans | Antibacterial, Antifungal |
Conclusion and Future Directions
The protocols outlined in these application notes provide a solid foundation for the synthesis of novel, fluorinated bioactive heterocycles using this compound. The resulting indole, carbazole, and pyrazole scaffolds are valuable starting points for the development of new therapeutic agents. Further research should focus on the extensive biological evaluation of these compounds, including the determination of specific IC50 and MIC values against a panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies on these fluorinated heterocycles will be crucial for optimizing their potency and selectivity.
References
Application Notes and Protocols: (3,4-Difluorophenyl)hydrazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (3,4-difluorophenyl)hydrazine in the synthesis of novel agrochemicals. The focus is on the development of pyrazole-based fungicides, a class of compounds that has demonstrated significant efficacy in crop protection.
Introduction
This compound is a key building block in the synthesis of a variety of heterocyclic compounds used in the agrochemical industry. Its primary application lies in the formation of the pyrazole ring, a core scaffold in numerous modern fungicides. These fungicides often act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to potent and broad-spectrum disease control. The incorporation of the 3,4-difluorophenyl moiety can enhance the biological activity and metabolic stability of the final agrochemical product.
Application Note: Synthesis of Pyrazole-Based Fungicides
The synthesis of pyrazole-based fungicides using this compound typically follows a well-established pathway involving the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent. This reaction forms the central pyrazole ring, which is then further functionalized to produce the final active ingredient. A common strategy involves the synthesis of a pyrazole carboxylic acid intermediate, which is subsequently coupled with various amines to generate a library of pyrazole carboxamide fungicides.
A representative example is the synthesis of N-aryl-3-(difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamides. This class of compounds has shown promising fungicidal activity against a range of plant pathogens.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
This protocol describes the synthesis of a key intermediate for producing pyrazole carboxamide fungicides.
Materials:
-
This compound
-
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Pyrazole Ring Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 3-(difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 equivalents) and heat the mixture to 60-70 °C for 2-3 hours.
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid until the pH is approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-(difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid as a solid.
-
Protocol 2: Synthesis of N-aryl-3-(difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
This protocol details the final amidation step to produce the active fungicide.
Materials:
-
3-(Difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Substituted aniline (e.g., 2-amino-4-chlorophenol)
-
Triethylamine or pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Acid Chloride Formation:
-
Suspend 3-(difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in dry DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.0 equivalent) and triethylamine or pyridine (1.5 equivalents) in dry DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final N-aryl-3-(difluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide.
-
Data Presentation
The following table summarizes the in vitro fungicidal activity of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against various phytopathogenic fungi. This data is representative of the type of efficacy that can be expected from compounds derived from this compound, although direct substitution patterns will influence the specific activity spectrum.
| Compound ID | Pathogen | EC₅₀ (µg/mL) |
| 9m | Botrytis cinerea | 1.25 |
| Gibberella zeae | 0.83 | |
| Rhizoctonia solani | 0.56 | |
| Sclerotinia sclerotiorum | 0.31 | |
| Boscalid (Control) | Botrytis cinerea | 2.50 |
| Gibberella zeae | 1.67 | |
| Rhizoctonia solani | 1.11 | |
| Sclerotinia sclerotiorum | 0.63 |
Data adapted from a study on novel pyrazole carboxamide fungicides and is intended for illustrative purposes.[1]
Visualizations
References
Troubleshooting & Optimization
improving yield in Fischer indole synthesis with substituted hydrazines
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Fischer indole synthesis, particularly when using substituted hydrazines. It provides detailed troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to enhance reaction yields and minimize side products.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, offering structured solutions in a question-and-answer format.
Q1: My Fischer indole synthesis is resulting in a low yield, especially with an electron-withdrawing group on the hydrazine. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the Fischer indole synthesis and can stem from several factors, particularly with electronically demanding substrates. Here is a step-by-step troubleshooting approach:
-
Purity of Starting Materials : Ensure that the arylhydrazine and carbonyl compounds are pure. Impurities can introduce competing side reactions. Using freshly distilled or recrystallized starting materials is recommended.[1]
-
Catalyst Selection and Strength : The choice of acid catalyst is critical and substrate-dependent.[2] For arylhydrazines with electron-withdrawing groups, which slow the reaction, harsher conditions like a stronger acid or higher temperatures may be necessary.[3][4] It is advisable to screen a range of catalysts:
-
Brønsted Acids : p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl).[5]
-
Lewis Acids : Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are often effective alternatives.[5][6]
-
Polyphosphoric Acid (PPA) : This is often a powerful choice for less reactive or challenging substrates.[2][3]
-
-
Reaction Temperature and Time : This reaction often requires elevated temperatures to overcome the activation energy of the key[7][7]-sigmatropic rearrangement step.[1][8] However, excessively high temperatures can lead to decomposition and tar formation. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[1][9]
-
Solvent Choice : The solvent can significantly impact reaction efficiency.[3] Acetic acid is commonly used as it can also function as the catalyst.[3] Polar aprotic solvents such as DMSO may also be effective.[7] In some cases, running the reaction neat (without solvent) can be beneficial.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize them?
A2: The formation of byproducts is a common issue. Key strategies to minimize them involve controlling reaction conditions and substrate choice.
-
Regioisomers from Unsymmetrical Ketones : Using an unsymmetrical ketone can lead to two different ene-hydrazine intermediates, resulting in a mixture of isomeric indole products.[3] If possible, select a symmetrical ketone to avoid this issue.[3] The acidity of the medium can influence the isomeric ratio; a weakly acidic medium may favor one isomer over the other.[3][5]
-
Cleavage of the N-N Bond : A significant side reaction, especially with electron-donating substituents on the carbonyl component, is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[10][11] This prevents the desired rearrangement and leads to byproducts like aniline.[12] Using Lewis acids such as ZnCl₂ instead of protic acids can sometimes improve yields in these challenging cases.[10]
-
Tar and Polymer Formation : The combination of strong acids and high temperatures can lead to the formation of intractable tars.[2] To mitigate this, consider using a milder catalyst or optimizing the temperature to the lowest effective point.
Q3: The reaction is not going to completion, and I am recovering a significant amount of starting material. What should I do?
A3: Incomplete conversion is typically due to insufficient activation energy or an inadequate catalyst system.
-
Increase Catalyst Loading : The ammonia eliminated during the final step of the reaction can neutralize the acid catalyst.[13] Therefore, stoichiometric or even excess amounts of the catalyst are often required.[13]
-
Increase Reaction Temperature : The[7][7]-sigmatropic rearrangement is often the rate-determining step and may require higher temperatures to proceed efficiently.[1] Cautiously increase the temperature while monitoring the reaction for any signs of decomposition.[1]
-
Consider a One-Pot Procedure : To minimize handling losses and potential degradation of intermediates, perform the hydrazone formation and subsequent cyclization in the same reaction vessel without isolating the hydrazone intermediate.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Fischer indole synthesis?
A1: There is no single optimal temperature; it is highly dependent on the substrates and catalyst used. Reactions are often run at elevated temperatures, such as 80 °C or at the reflux point of the solvent (e.g., glacial acetic acid).[3][5] Careful optimization is key, as excessive heat can degrade the product.[1] Microwave heating is a modern alternative that can provide rapid and efficient heating, often leading to cleaner reactions and higher yields in minutes.[9]
Q2: Which solvents are recommended for reactions with substituted hydrazines?
A2: The choice of solvent can influence both reaction rate and yield.[3] Glacial acetic acid is a frequent choice as it serves as both a solvent and a Brønsted acid catalyst.[3] Other options include polar aprotic solvents like DMSO.[7] For specific applications, alcohols like tert-butanol have been used successfully.[5] Some procedures also work well under neat (solvent-free) conditions.[1]
Q3: Are there modern, milder catalysts that are effective for challenging substrates?
A3: Yes, research has led to the development of several advanced catalytic systems. The Buchwald modification utilizes a palladium catalyst to couple aryl bromides and hydrazones, expanding the scope of the reaction.[14] Chiral phosphoric acids have been used to achieve catalytic, enantioselective versions of the synthesis.[15] Additionally, solid acid catalysts and ionic liquids have been explored as greener, more recyclable alternatives to traditional homogeneous acids.[8][13]
Q4: How should I properly work up and purify the final indole product?
A4: A standard workup involves cooling the reaction mixture and pouring it onto ice water.[2] The excess acid is then carefully neutralized with an aqueous base like sodium bicarbonate or sodium hydroxide.[2][12] The product is extracted into an organic solvent, which is then washed, dried, and concentrated.[2] Purification can be challenging due to byproducts. If the product is a solid, recrystallization is often effective.[2] For other products, column chromatography on silica gel or alumina may be required.[2]
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly sensitive to the chosen catalyst and reaction conditions. The table below summarizes results for the synthesis of 2,3-dimethylindole from phenylhydrazine hydrochloride and butanone to illustrate these effects.
| Entry | Catalyst/Solvent System | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | p-TsOH / tert-Butanol | 80 | - | 47% (Indolenine) + 29% (Indole) | [5] |
| 2 | Phenylhydrazine·HCl / THF (Microwave) | 150 | 15 | 89 | [1][9] |
| 3 | Phenylhydrazine·HCl / Dioxane (Microwave) | 150 | 15 | 78 | [9] |
| 4 | Phenylhydrazine·HCl / Toluene (Microwave) | 150 | 15 | 60 | [9] |
Experimental Protocols
Protocol 1: General Procedure using a Brønsted Acid Catalyst (e.g., Acetic Acid)
This protocol is a general guideline for synthesizing tetrahydrocarbazole from phenylhydrazine and cyclohexanone.
-
Reaction Setup : To a 100 mL round-bottom flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[3]
-
Addition of Hydrazine : Begin stirring the mixture and heat it to reflux.[3] Slowly add phenylhydrazine dropwise over a period of 30 minutes.[3]
-
Reaction : Continue refluxing for an additional hour after the addition is complete. Monitor the reaction progress via TLC.[3]
-
Work-up : Cool the reaction mixture in an ice bath. The product should precipitate.[3]
-
Purification : Collect the precipitated solid by filtration and wash with cold water. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.[3]
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1-benzyl-2,3-dimethylindole
This protocol demonstrates a rapid, one-pot, three-component synthesis.[9]
-
Fischer Indolization : In a microwave vial, combine phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in tetrahydrofuran (THF). Seal the vial and heat it in a microwave reactor at 150°C for 15 minutes.[1]
-
N-Alkylation Setup : In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).
-
Alkylation Reaction : Cool the indole solution from step 1 to room temperature and add it to the NaH suspension. Stir for 15 minutes. Add benzyl bromide (1.1 eq.) and heat the mixture at 80°C for 15 minutes.[1]
-
Work-up : After cooling the reaction to room temperature, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key logical and mechanistic pathways relevant to troubleshooting and understanding the Fischer indole synthesis.
Caption: A troubleshooting workflow for diagnosing and solving low-yield issues.
Caption: The reaction mechanism, highlighting the key rearrangement and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
Technical Support Center: (3,4-Difluorophenyl)hydrazine Reactions in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3,4-Difluorophenyl)hydrazine in acidic conditions. The primary focus is on the Fischer indole synthesis, a common application for this reagent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Indole Product | 1. N-N Bond Cleavage: The critical[1][1]-sigmatropic rearrangement is competing with the cleavage of the weak N-N bond in the ene-hydrazine intermediate. This is a known failure pathway in Fischer indolizations.[2] | • Catalyst Choice: Switch from a Brønsted acid (e.g., HCl, H₂SO₄) to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Lewis acids can sometimes favor the desired rearrangement over cleavage.[3] • Temperature Control: Avoid excessively high temperatures, which can promote the N-N bond cleavage. |
| 2. Unfavorable Tautomerization: The equilibrium between the hydrazone and the required ene-hydrazine intermediate may not be favorable. | • Solvent Change: The choice of solvent can influence the tautomeric equilibrium. Consider switching to a different solvent, such as glacial acetic acid or a higher boiling point alcohol, to see if it favors the ene-hydrazine formation. | |
| 3. Steric Hindrance: The ketone or aldehyde used may be sterically hindered, preventing the initial formation of the hydrazone or the subsequent cyclization. | • Less Hindered Substrates: If possible, use a less sterically hindered carbonyl compound. | |
| Formation of a Dark Tar or Polymer | 1. Prolonged Reaction Time/High Temperature: Extended reaction times, especially at elevated temperatures, can lead to the decomposition and polymerization of starting materials, intermediates, or the final indole product.[3] | • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed. • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| 2. Air Oxidation: Arylhydrazines and their derivatives can be susceptible to air oxidation, which can lead to colored impurities and polymeric material. | • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Multiple Spots on TLC/Complex Product Mixture | 1. Incomplete Hydrazone Formation: If the initial condensation to form the hydrazone is not complete before proceeding with the cyclization, you may have a mixture of starting materials and products. | • Two-Step Procedure: Isolate the (3,4-Difluorophenyl)hydrazone intermediate first. This can be achieved by reacting this compound with the carbonyl compound under milder conditions (e.g., in ethanol with a catalytic amount of acid) before subjecting the purified hydrazone to the harsher acidic conditions required for cyclization. |
| 2. Formation of Isomeric Indoles: If an unsymmetrical ketone is used, the[1][1]-sigmatropic rearrangement can occur in two different directions, leading to a mixture of isomeric indole products. | • Use of a Symmetric Ketone: If the desired product allows, use a symmetrical ketone to avoid the formation of regioisomers. • Chromatographic Separation: If an unsymmetrical ketone is necessary, be prepared for chromatographic separation of the resulting isomers. | |
| Starting Material Remains Unchanged | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or otherwise deactivated. | • Use Fresh Catalyst: Ensure that the Brønsted or Lewis acid used is fresh and anhydrous (in the case of Lewis acids). |
| 2. Insufficient Acidity: The acidic conditions may not be strong enough to promote the necessary protonation steps in the reaction mechanism. | • Stronger Acid: Consider using a stronger acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in acidic conditions for a Fischer indole synthesis?
A1: The most significant side reaction is the acid-catalyzed cleavage of the nitrogen-nitrogen (N-N) bond in the ene-hydrazine intermediate. This cleavage competes with the desired[1][1]-sigmatropic rearrangement, leading to the formation of 3,4-difluoroaniline and a stabilized iminylcarbocation instead of the indole product.[2] Other potential side reactions include oxidation of the hydrazine or intermediates, and polymerization, especially at high temperatures or with prolonged reaction times.[3]
Q2: How do the difluoro substituents on the phenyl ring affect the reaction?
A2: The two fluorine atoms are electron-withdrawing groups. In the context of the Fischer indole synthesis, electron-withdrawing groups generally disfavor the competing N-N bond cleavage, which is more problematic with electron-donating substituents.[2] However, they also decrease the nucleophilicity of the hydrazine, which might slow down the initial hydrazone formation.
Q3: Which acid catalyst is best for the Fischer indole synthesis with this compound?
A3: The choice of acid catalyst is crucial and often substrate-dependent.[3] A good starting point is a Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[4] If N-N bond cleavage is suspected to be a significant side reaction, switching to a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) may improve the yield of the desired indole.[3][4]
Q4: Can I perform the reaction in one pot, or is it better to isolate the hydrazone first?
A4: While a one-pot procedure is often more convenient, isolating the (3,4-Difluorophenyl)hydrazone before the cyclization step can lead to a cleaner reaction and higher yields. The initial condensation to form the hydrazone typically requires milder conditions than the subsequent cyclization.[5] Performing the reaction in two distinct steps allows for the purification of the intermediate, which can prevent side reactions associated with the free hydrazine in the harsh cyclization conditions.
Q5: My reaction mixture turns dark brown or black. What does this indicate?
A5: A dark coloration often suggests decomposition or polymerization.[3] This can be caused by excessive heat, a reaction time that is too long, or oxidation of the sensitive intermediates. It is advisable to monitor the reaction closely by TLC and to perform it under an inert atmosphere to minimize oxidative side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Formation of a (3,4-Difluorophenyl)hydrazone
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude hydrazone can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Fischer Indole Synthesis (Cyclization)
-
Place the purified (3,4-Difluorophenyl)hydrazone (1.0 eq) in a round-bottom flask.
-
Add the chosen acid catalyst. For example:
-
Polyphosphoric acid (PPA): Use PPA as both the catalyst and solvent. Heat the mixture, for instance, to 80-120 °C.
-
Zinc Chloride (ZnCl₂): Add anhydrous ZnCl₂ (1.5-2.0 eq) and a high-boiling solvent like toluene or xylene. Heat the mixture to reflux.
-
p-Toluenesulfonic acid (PTSA): Add PTSA (0.2-1.0 eq) in a solvent such as toluene or acetic acid and heat to reflux.
-
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude indole by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway of the Fischer indole synthesis and a key side reaction.
Caption: A troubleshooting workflow for low-yielding Fischer indole reactions.
References
Technical Support Center: Purification of (3,4-Difluorophenyl)hydrazine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (3,4-Difluorophenyl)hydrazine.
Troubleshooting Guides
Common Issues in the Purification of Fluorinated Indole Derivatives
The Fischer indole synthesis is a common reaction utilizing this compound, typically yielding 5,6-difluoroindole derivatives.[1] Purification of these products can present unique challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Irreversible Adsorption: The polar fluorinated product may be irreversibly binding to the stationary phase (e.g., silica gel).[2] | - Switch to a different stationary phase like alumina or consider reverse-phase chromatography.[3] - Use a deactivated (end-capped) column to minimize strong interactions.[2] |
| Compound Instability: The indole product may be degrading on the acidic silica gel column.[4] | - Neutralize the crude product with a mild base wash (e.g., saturated NaHCO₃ solution) before chromatography.[3] - Add a small amount of a non-polar tertiary amine (e.g., triethylamine) to the eluent. | |
| Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.[2] | - Gradually increase the polarity of the eluent. - For reverse-phase HPLC, if the compound elutes in the void volume, consider using a more polar-embedded or polar-endcapped column, or switch to Hydrophilic Interaction Chromatography (HILIC).[2] | |
| Poor Separation / Co-elution with Impurities | Similar Polarity of Impurities: Byproducts from the Fischer indole synthesis may have polarities very similar to the desired product.[2] | - Optimize Chromatography: - Change the mobile phase organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[2] - Try a different stationary phase (e.g., a phenyl-hexyl or a fluorinated phase column for HPLC).[2] - Recrystallization: Attempt recrystallization with various solvent systems to isolate the pure product. |
| Colored Final Product (Pink, Brown, or Purple) | Oxidation/Degradation: Indole derivatives are prone to oxidation when exposed to air, light, or residual acid.[4] | - During workup, ensure all acidic catalysts are thoroughly neutralized. - Before the final purification step, dissolve the crude product in a suitable solvent and treat with activated charcoal to remove colored impurities, followed by hot filtration.[4] - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4] |
| Streaking or Tailing of Spots on TLC/Column | Strong Interaction with Stationary Phase: The basic nitrogen of the indole ring can interact strongly with the acidic silanol groups of silica gel. | - Add a small percentage (0.5-1%) of triethylamine or pyridine to the eluent to suppress this interaction. - Use neutral alumina as the stationary phase instead of silica gel. |
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction mixture is a dark, tarry mess. How should I approach the workup and purification?
A1: Dark, polymeric byproducts are common in Fischer indole synthesis, especially if the reaction is overheated or if a strong acid catalyst is used.[3]
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Initial Workup: After cooling, carefully quench the reaction by pouring it onto a mixture of ice and water. If a strong acid was used, neutralize it with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.[3]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. The polymeric tars may not be fully soluble and can sometimes be removed by filtration before extraction.
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Wash: Wash the organic layer with water and then brine to remove inorganic salts.
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Purification Strategy: A preliminary purification by passing the crude extract through a short plug of silica gel or alumina can help remove a significant portion of the baseline impurities. This can then be followed by more rigorous column chromatography or recrystallization.[3]
Q2: I am having trouble removing the unreacted this compound from my product. What is the best way to do this?
A2: Unreacted hydrazine can often be removed with an acidic wash. During the workup, after extracting your product into an organic solvent, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic hydrazine will be protonated and move into the aqueous layer, while your typically less basic indole product remains in the organic phase. Be cautious, as some indole products can be acid-sensitive.
Q3: How do I choose the best solvent system for column chromatography of my 5,6-difluoroindole derivative?
A3: The best approach is to first perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent.[4]
-
Starting Point: A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]
-
Optimal Rf: Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.3.[4] This generally provides the best separation on a column.
-
Adjusting Polarity:
-
If the Rf is too high, the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rf is too low, the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Q4: Can I use recrystallization as the sole method of purification for my crude product?
A4: Recrystallization can be a very effective method for obtaining highly pure material, especially if the crude product is a solid and the impurities have different solubility profiles.[3] However, it may not be sufficient if the crude product is oily or contains impurities with very similar solubilities. In such cases, column chromatography is often necessary as a primary purification step, followed by recrystallization of the partially purified solid to achieve high purity. A patent for a similar compound, 5-fluorooxindole, reported recrystallization from an isopropyl alcohol/water mixture to achieve 99% purity with an 80% yield.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for a Model 5,6-Difluoroindole Derivative
| Purification Method | Typical Purity of Crude Product | Typical Final Purity (HPLC) | Typical Yield | Advantages | Disadvantages |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | 60-80% | >98% | 70-90% | Good for separating complex mixtures and removing baseline impurities. | Can be time-consuming and uses large volumes of solvent.[5] |
| Recrystallization (e.g., Isopropyl alcohol/Water) | >85% | >99% | 80-95% | Excellent for achieving high purity; scalable.[3] | Requires a solid crude product; may have lower recovery if product is partially soluble in the cold solvent. |
Experimental Protocols
Protocol 1: Purification of a Crude 5,6-Difluoroindole Derivative by Column Chromatography
This protocol is a general guideline and should be optimized for the specific product using TLC analysis.
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Preparation of the Column:
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Select a glass column of an appropriate size.
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Insert a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand (approx. 1 cm).
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Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
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Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level fall to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen) to maintain a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[4]
-
Protocol 2: Purification of a Crude 5,6-Difluoroindole Derivative by Recrystallization
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Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., isopropyl alcohol).
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Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Heat the mixture back to boiling for a few minutes.
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Perform a hot filtration through a fluted filter paper to remove the charcoal.[4]
-
-
Crystallization:
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If using a co-solvent system (e.g., isopropyl alcohol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. m.youtube.com [m.youtube.com]
optimizing regioselectivity in pyrazole synthesis with unsymmetrical diketones
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity when using unsymmetrical 1,3-diketones.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the reaction can proceed via two different pathways, leading to the formation of two distinct structural isomers. These isomers, known as regioisomers, have the same molecular formula but differ in the placement of substituents on the pyrazole ring.[1][2] Controlling which regioisomer is formed is crucial in research and drug development because different regioisomers can possess significantly different biological activities, toxicological profiles, and physical properties.[1] Obtaining a single, desired regioisomer in high purity is often essential for therapeutic applications and material science.
Caption: Formation of two regioisomers from an unsymmetrical 1,3-diketone.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of factors that influence the initial nucleophilic attack of the hydrazine on one of the two different carbonyl groups of the diketone.[2] Key factors include:
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Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the diketone can make one carbonyl carbon more electrophilic and thus more susceptible to initial attack.[2]
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Steric Hindrance: Bulky substituents near one carbonyl group can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[2]
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Reaction Conditions (pH): The reaction mechanism can change depending on the pH. Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, potentially leading to a different major regioisomer.[2][3]
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Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, non-nucleophilic, hydrogen-bond-donating solvents like fluorinated alcohols can significantly enhance selectivity.[4]
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Temperature: Reaction temperature can affect the kinetics and thermodynamics of the reaction pathways, thereby influencing the ratio of the products.
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
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Problem: The electronic and steric differences between the two carbonyl groups in your diketone are insufficient to direct the reaction towards a single isomer under the current conditions.
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Solution:
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Change the Solvent: This is often the most effective strategy. Standard solvents like ethanol can lead to poor selectivity.[4] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve the regioselectivity, often favoring one isomer by over 95:5.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]
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Adjust pH: Systematically screen the reaction under acidic, neutral, and basic conditions. An acidic catalyst (e.g., HCl, H₂SO₄, p-TsOH) can alter which carbonyl is preferentially attacked.[3][4]
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Modify Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the isomeric ratio.
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Issue 2: The major product of my reaction is the undesired regioisomer.
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Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
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Solution:
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Reverse Selectivity with Solvent Choice: As highlighted in the table below, solvent choice can sometimes be used to favor one isomer over another, although this is substrate-dependent. The primary strategy remains the use of fluorinated alcohols, which generally direct the reaction towards the isomer resulting from the hydrazine attacking the most electrophilic (least hindered) carbonyl.[4]
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Employ a Different Synthetic Strategy: If reaction condition optimization fails, consider alternative synthetic routes that offer complementary regioselectivity. This could involve using a different class of starting materials, such as α,β-acetylenic ketones or employing a multi-step synthesis where the regiochemistry is set unambiguously in an earlier step.[5][6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in the Diazotization of Difluoroaniline
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the diazotization of difluoroaniline. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue 1: Rapid Temperature Increase (Exotherm)
-
Question: My reaction temperature is rising uncontrollably. What should I do?
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Answer: An uncontrolled temperature rise indicates a potential runaway reaction, which is a significant safety hazard, especially with difluoroanilines.
Immediate Actions:
-
Immediately stop the addition of the sodium nitrite solution.
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Ensure the reaction vessel is securely immersed in the cooling bath (ice-salt or other appropriate coolant).
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Increase stirring to improve heat transfer to the cooling bath.
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If the temperature continues to rise, be prepared to quench the reaction by adding a pre-chilled quenching agent, such as a solution of sulfamic acid or urea.
Root Cause Analysis and Prevention:
-
| Potential Cause | Corrective/Preventive Action |
| Nitrite addition is too fast. | Reduce the addition rate of the sodium nitrite solution. Use a syringe pump for precise control. |
| Inadequate cooling. | Ensure the cooling bath is maintained at 0-5 °C or lower. An ice-salt bath is more effective than an ice-water bath. |
| Poor heat transfer. | Use a reaction vessel with a high surface area-to-volume ratio. Ensure vigorous stirring. |
| High reactant concentration. | Use a more dilute solution of the difluoroaniline and sodium nitrite. |
Issue 2: Formation of Dark Brown or Black Precipitate
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Question: My reaction mixture has turned dark and a precipitate has formed. What does this signify?
-
Answer: A dark coloration is often a sign of diazonium salt decomposition, which can be caused by an excessive exotherm. This reduces product yield and can be a safety concern.
| Potential Cause | Corrective/Preventive Action |
| Localized overheating. | Ensure the sodium nitrite solution is added subsurface with good agitation to prevent localized high temperatures. |
| Reaction temperature too high. | Strictly maintain the reaction temperature between 0-5 °C.[1] |
| Insufficient acidity. | Ensure an adequate excess of strong mineral acid is used to fully protonate the difluoroaniline. |
Issue 3: Gas Evolution (Foaming)
-
Question: I am observing significant gas evolution from my reaction. Is this normal?
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Answer: Vigorous gas evolution is a sign of rapid diazonium salt decomposition, releasing nitrogen gas (N₂). This can lead to a dangerous pressure buildup in a closed system.
| Potential Cause | Corrective/Preventive Action |
| Decomposition of diazonium salt. | Immediately check and lower the reaction temperature. Stop the addition of sodium nitrite. |
| Runaway reaction. | A runaway reaction can lead to rapid and voluminous gas evolution. There was a notable incident in 1990 at a Shell plant involving a runaway reaction during the production of 2,4-difluoroaniline, which resulted in an explosion.[2] This highlights the critical need for stringent temperature control with this substrate. |
| Excess nitrous acid. | Test for excess nitrous acid using starch-iodide paper and neutralize it with urea or sulfamic acid after the reaction is complete.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for the diazotization of difluoroaniline? A1: The diazotization of aromatic amines is a highly exothermic reaction.[2] The resulting diazonium salts are thermally unstable and can decompose, often violently, at elevated temperatures.[1][3] Low temperatures (0-5 °C) are essential to prevent this decomposition, which can lead to low product yield, the formation of impurities, and a risk of a runaway reaction with rapid gas evolution.[1][2]
Q2: Are there specific hazards associated with the diazotization of difluoroaniline compared to other anilines? A2: Yes. While all diazotization reactions of aromatic amines are hazardous, the presence of electron-withdrawing fluorine atoms can affect the stability of the diazonium salt. A significant industrial accident involving a runaway reaction during the production of 2,4-difluoroaniline underscores the heightened risks associated with this substrate.[2] Therefore, even more stringent control of reaction parameters is necessary.
Q3: What is the best way to add the sodium nitrite solution? A3: The sodium nitrite solution should be added slowly and dropwise to the cooled, stirred solution of difluoroaniline in acid.[1] Using a syringe pump can provide precise control over the addition rate, which is crucial for managing the exotherm. The addition should be made subsurface to ensure rapid mixing and avoid localized hot spots.
Q4: Can I isolate the difluoroaniline diazonium salt? A4: It is strongly advised not to isolate diazonium salts, especially those with chloride or nitrate counter-ions, as they can be explosive in the solid state.[3] Diazonium salts are typically generated and used in situ in a subsequent reaction. If isolation is absolutely necessary, it should be done as the tetrafluoroborate salt, which is generally more stable, and with extreme caution on a very small scale.[3]
Q5: What are the key safety precautions I should take? A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Use a blast shield, especially when working on a larger scale.
-
Have a pre-chilled quenching agent readily available.
-
Never run the reaction in a sealed vessel to avoid pressure buildup.
-
Be aware of the potential for runaway reactions and have a clear plan for emergency response.
Experimental Protocols
Protocol 1: Standard Diazotization of Difluoroaniline (In Situ Use)
-
Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the difluoroaniline (1.0 eq) in an excess of a mineral acid (e.g., hydrochloric acid) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cooled difluoroaniline solution.
-
Continuously monitor the temperature and ensure it does not exceed 5 °C.[1] The addition rate should be adjusted to maintain this temperature.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Next Step:
-
The resulting solution containing the diazonium salt should be used immediately in the subsequent reaction.
-
Visualizations
References
preventing decomposition of (3,4-Difluorophenyl)hydrazine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (3,4-Difluorophenyl)hydrazine to prevent its decomposition.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from off-white/light yellow to brown. Is it still usable?
A1: A color change to yellow, brown, or gray is a common indicator of decomposition. Phenylhydrazine and its derivatives are known to darken upon exposure to air and light due to oxidation.[1] While minor color changes may not significantly impact every application, a noticeable darkening suggests the presence of impurities. For sensitive applications requiring high purity, it is recommended to use a fresh, unopened container or to purify the material if possible. The acceptable level of degradation will be application-dependent.
Q2: What are the optimal storage conditions for this compound and its hydrochloride salt?
A2: To minimize decomposition, this compound and its salts should be stored with the following precautions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
-
Temperature: For the hydrochloride salt, storage at room temperature in a dry location is often recommended by suppliers. However, for the free base or for long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable to slow down potential degradation pathways.[3]
-
Light: Protect the compound from light by storing it in an amber or opaque container.[3]
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Container: Ensure the container is tightly sealed to prevent exposure to moisture and air.[2]
Q3: What are the primary causes of decomposition for this compound?
A3: The main factors leading to the decomposition of hydrazine derivatives are:
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Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation.
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Light: Photodegradation can occur upon exposure to light.
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Heat: Elevated temperatures accelerate the rate of decomposition.
-
Moisture: The presence of water can facilitate degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.
Troubleshooting Common Problems
Problem 1: Inconsistent experimental results using this compound from an old or previously opened container.
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Possible Cause: The reagent may have degraded due to prolonged or improper storage, leading to a lower concentration of the active compound and the presence of impurities.
-
Troubleshooting Steps:
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Visual Inspection: Check for significant color change or clumping of the solid.
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Purity Analysis: If feasible, re-analyze the purity of the material using techniques like NMR, HPLC, or GC to quantify the active hydrazine and identify potential impurities.
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Use a Fresh Sample: Compare results by running the experiment with a fresh, unopened vial of this compound.
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Purification: If a fresh sample is unavailable, consider recrystallization or other purification methods appropriate for hydrazines, always handling the compound under an inert atmosphere.
-
Problem 2: The solid this compound appears clumpy or sticky.
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Possible Cause: This may indicate moisture absorption. Hydrazine compounds can be hygroscopic.
-
Troubleshooting Steps:
-
Proper Handling: When handling the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[3]
-
Inert Gas Purge: After dispensing the required amount, flush the vial with a dry inert gas like nitrogen or argon before sealing it tightly.[3]
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Drying: If the material is only slightly damp and the experiment allows, it may be possible to dry it under a vacuum. However, be cautious as heating hydrazines can lead to decomposition.
-
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Recommendation for this compound (Free Base) | Recommendation for this compound HCl | Rationale |
| Temperature | Refrigerate (2-8°C) or Freeze (-20°C) for long-term storage. | Room temperature (as per some suppliers) or Refrigerate (2-8°C) for enhanced stability. | Lower temperatures slow the rate of chemical decomposition. |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents oxidation by atmospheric oxygen, a primary degradation pathway. |
| Light | Protect from light; store in an amber or opaque vial. | Protect from light; store in an amber or opaque vial. | Prevents light-catalyzed decomposition. |
| Container | Tightly sealed container. | Tightly sealed container. | Prevents exposure to atmospheric moisture and oxygen. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and some metals. | Avoid strong oxidizing agents and strong bases (to prevent conversion to the less stable free base). | These materials can catalyze or react with and degrade the hydrazine. |
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of this compound
This protocol outlines the steps for safely handling this air- and light-sensitive reagent to minimize contamination and decomposition.
-
Preparation:
-
Move the sealed container of this compound from its storage location (e.g., refrigerator) to a desiccator and allow it to warm to ambient temperature. This prevents moisture condensation upon opening.[3]
-
All dispensing operations should be performed in a chemical fume hood.
-
-
Inert Atmosphere:
-
If possible, perform manipulations in a glovebox.
-
Alternatively, use standard Schlenk line techniques. Before opening, gently flush the outside of the container and the surrounding area with a stream of dry nitrogen or argon.
-
-
Dispensing:
-
Briefly remove the cap and quickly weigh the desired amount of the solid in a tared, dry vial.
-
Minimize the time the container is open to the atmosphere.
-
-
Resealing and Storage:
-
Before resealing the original container, gently flush the headspace with dry nitrogen or argon.[3]
-
Seal the container tightly, wrap the cap with paraffin film for extra security, and return it to the appropriate storage conditions (e.g., refrigerated, dark location).
-
Visualizations
Troubleshooting Workflow for this compound Decomposition
Caption: Troubleshooting workflow for suspected decomposition.
Decomposition Pathway Logic
Caption: Factors leading to decomposition.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Condensation Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in condensation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a clear question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guides & FAQs
Q1: My condensation reaction has a low yield. What are the most common causes?
Low conversion rates in condensation reactions can often be attributed to one or more of the following factors:
-
Unfavorable Equilibrium: Many condensation reactions are reversible, and the equilibrium may favor the starting materials.[1] This is a particularly common issue in the self-condensation of some ketones.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, its concentration, reaction temperature, solvent, and reaction time significantly impact the yield.[1][2]
-
Reactant Purity and Stoichiometry: Impurities in the starting materials can interfere with the reaction, and an incorrect molar ratio of reactants can lead to lower yields.[1]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include self-condensation, Cannizzaro reactions, and polymerization.[1]
-
Inefficient Water Removal: Since water is often a byproduct, its presence can inhibit the forward reaction due to Le Chatelier's principle.[3][4]
-
Catalyst Deactivation: The catalyst may lose its activity over time due to poisoning, coking, thermal degradation, or other mechanisms.[5][6][7][8][9]
-
Inefficient Purification: Product loss during the workup and purification steps is a frequent contributor to low isolated yields.[1]
Q2: How can I shift the reaction equilibrium to favor product formation?
To drive the reaction towards the desired product, you can apply Le Chatelier's principle. A common and effective strategy is the removal of a small molecule byproduct, typically water, as it forms.[4]
Several methods can be employed for water removal:
-
Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene) is a classic and effective method.[3] The water is collected in the trap, physically removing it from the reaction mixture.
-
Drying Agents: Adding a drying agent directly to the reaction mixture, such as anhydrous magnesium sulfate or molecular sieves, can absorb the water produced.[3] This is particularly useful for microscale reactions.[3]
-
Chemical Dehydrating Agents: Reagents like tetraethoxysilane can be used as chemical desiccants, reacting with water to form inert byproducts (ethanol and SiO2).[3]
Below is a diagram illustrating the decision-making process for choosing a water removal technique.
Q3: I'm performing a crossed aldol condensation and getting a mixture of products. How can I improve selectivity?
Obtaining a single major product in a crossed aldol condensation can be challenging when both reactants have α-hydrogens.[10] Here are several strategies to improve selectivity:
-
Use a Non-Enolizable Carbonyl Compound: One of the reactants should not have α-hydrogens (e.g., benzaldehyde, formaldehyde).[1][10] This compound can only act as the electrophile, preventing self-condensation.[1]
-
Utilize a More Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate.[1]
-
Pre-formation of the Enolate: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) to completely and irreversibly convert one of the carbonyl compounds into its enolate before adding the second carbonyl compound.[1][10] This ensures only one nucleophile is present.
-
Slow Addition of the Enolizable Component: Slowly adding the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base can minimize self-condensation by keeping its concentration low.[1][10]
The following workflow illustrates a directed aldol strategy.
Q4: My catalyst seems to be inactive. What could be the cause and how can I address it?
Catalyst deactivation is a significant issue that can halt your reaction.[9] The primary causes are:
-
Poisoning: Impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites, blocking them.[8][9] For example, sulfur or nitrogen compounds can poison metal catalysts.[6]
-
Solution: Purify starting materials and solvents before the reaction.
-
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites.[7][8]
-
Solution: Catalyst regeneration, often by carefully controlled oxidation to burn off the coke, can restore activity.[6]
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[7][8]
-
Solution: Operate at the lowest effective temperature and choose thermally stable catalysts.
-
-
Leaching: The active catalytic species may dissolve from its support into the reaction medium.[2]
-
Solution: Analyze the catalyst before and after the reaction to check for structural integrity and consider a more robust support.[2]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Condensation Yield.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Too Low | Low | Reaction rate is too slow. |
| Optimal | High | Sufficient energy for activation, minimal side reactions. | |
| Too High | Low | May promote side reactions, decomposition, or catalyst sintering.[7] | |
| Catalyst Loading | Too Low | Low | Insufficient active sites for the reaction to proceed at a reasonable rate. |
| Optimal | High | A good starting point is often 5-10 mol%.[2] | |
| Too High | Variable | Can lead to increased side reactions or be economically inefficient. | |
| Solvent | Poor Reactant Solubility | Low | Reactants must be in solution to interact effectively.[2] |
| Protic vs. Aprotic | Variable | The choice depends on the reaction mechanism. Protic solvents like ethanol can be effective, as can aprotic polar solvents like DMF.[2][11] | |
| Reactant Ratio | Non-stoichiometric | Low | An excess of one reactant may be used to drive the reaction, but an incorrect limiting reagent calculation will lower theoretical yield.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Aldol Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the carbonyl compound(s) in a suitable solvent (e.g., ethanol).[10]
-
Cooling: Chill the mixture in an ice bath to control the initial exothermic reaction.[10]
-
Base Addition: Slowly add a solution of the base (e.g., 10% aqueous NaOH) to the chilled carbonyl solution while stirring.[10]
-
Reaction: Continue stirring the reaction mixture. The reaction time may vary from 30 minutes to several hours and may require monitoring by an appropriate analytical technique (e.g., TLC, NMR).[10][12]
-
Workup: Once the reaction is complete, neutralize the base by adding an acid (e.g., 10% HCl).[1] Isolate the crude product, often by vacuum filtration if it is a solid.[1]
-
Purification: Wash the crude product with cold water to remove any residual base or salts.[10] Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.[1]
-
Analysis: Dry the purified product, determine its mass to calculate the percent yield, and confirm its identity and purity using techniques like melting point, NMR, and mass spectrometry.[10]
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a TLC plate. Mark starting positions for your starting material(s) and the reaction mixture.
-
Spot the Plate: Dissolve a small amount of your starting material(s) in a volatile solvent and spot it on the plate. At various time intervals, take a small aliquot of the reaction mixture, quench it if necessary, and spot it on the plate.[13]
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze: The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction is proceeding. The relative intensity of the spots can give a qualitative measure of the reaction's progress.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deactivation Pathways of the Catalytic Activity of Metal–Organic Frameworks in Condensation Reactions [ouci.dntb.gov.ua]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 13. monomole.com [monomole.com]
- 14. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with (3,4-Difluorophenyl)hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving (3,4-Difluorophenyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. Could catalyst poisoning be the cause?
A1: Yes, low yield is a common symptom of catalyst poisoning. However, in the context of reactions with this compound, particularly the Fischer indole synthesis, other factors can also contribute. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the hydrazine and the stability of key intermediates, potentially leading to lower yields or favoring side reactions.[1] It is crucial to systematically investigate the purity of your starting materials and optimize reaction conditions alongside considering catalyst deactivation.
Q2: What are the common types of catalyst poisons I should be aware of when working with this compound?
A2: While not specific to this compound, common poisons for palladium catalysts, which are frequently used in cross-coupling reactions, include:
-
Sulfur compounds: Even trace amounts of sulfur-containing impurities can irreversibly poison palladium catalysts.
-
Halides: Although your starting material contains fluorine, other halide ions (Cl-, Br-, I-) from impurities or previous reaction steps can interfere with the catalyst.
-
Strongly coordinating species: Reagents with strong lone-pair donor atoms, such as certain nitrogen and phosphorus compounds, can bind tightly to the catalyst's active sites and inhibit its activity.
-
Heavy metals: Contamination from other metals can also lead to catalyst deactivation.
-
Carbon monoxide: Often present as an impurity in some reagents or from the decomposition of organic molecules.
Q3: Can the this compound itself or its derivatives poison the catalyst?
A3: Hydrazine and its derivatives are known to be challenging substrates in some catalytic systems. They can act as strong ligands, binding to the metal center of the catalyst and potentially inhibiting further reactivity. In some cases, the decomposition of hydrazine derivatives on the catalyst surface can lead to the formation of species that block active sites. In directed C–H activation reactions, nitrogen and sulfur atoms in heterocyclic substrates are known to coordinate strongly with metal catalysts, which can lead to catalyst poisoning.[2]
Q4: How does the fluorine substitution on the phenylhydrazine ring affect the reaction and potential catalyst interactions?
A4: The two electron-withdrawing fluorine groups on the phenyl ring significantly impact the electronic properties of the hydrazine. In the context of the Fischer indole synthesis, this can affect the rate and success of the crucial[3][3]-sigmatropic rearrangement step.[1] While the C-F bond is generally stable, under certain catalytic conditions, especially in cross-coupling reactions, activation of C-F bonds can occur, leading to potential side reactions or interactions with the catalyst.
Q5: Are there any known impurities in commercial this compound that I should be concerned about?
A5: Commercial hydrazines can contain impurities from their synthesis, which may include residual starting materials, byproducts, or inorganic salts. It is always recommended to use highly pure starting materials. If you suspect impurities, consider purification of the this compound by recrystallization or chromatography. Residual palladium from a previous synthetic step in a reagent is a known potential contaminant.[4]
Troubleshooting Guides
Issue 1: Sudden drop in reaction rate or complete reaction failure.
This is a classic sign of acute catalyst poisoning.
| Possible Cause | Troubleshooting Steps |
| Contaminated this compound | 1. Verify Purity: Check the purity of your this compound using techniques like NMR or LC-MS. |
| 2. Purify Starting Material: If impurities are suspected, purify the hydrazine by recrystallization or column chromatography. | |
| Contaminated Solvents or Other Reagents | 1. Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents. |
| 2. Check Other Reagents: Verify the purity of all other reaction components (e.g., the carbonyl compound in a Fischer indole synthesis, base in a cross-coupling). | |
| Introduction of a Strong Poison | 1. Review Experimental Setup: Ensure that no sulfur-containing compounds (e.g., from spatulas, septa) or other potential poisons have been inadvertently introduced. |
| 2. Inert Atmosphere: Use a robust inert atmosphere (Argon or Nitrogen) to prevent the introduction of oxygen or moisture, which can also affect catalyst stability. |
Issue 2: Gradual decrease in reaction yield over several runs with a recycled catalyst.
This suggests a slower, cumulative poisoning or deactivation process.
| Possible Cause | Troubleshooting Steps |
| Accumulation of Byproducts on the Catalyst Surface | 1. Wash the Catalyst: After each run, thoroughly wash the recycled catalyst with a suitable solvent to remove adsorbed species. |
| 2. Analyze Byproducts: Use analytical techniques to identify any major byproducts that might be fouling the catalyst. | |
| Leaching of the Active Metal | 1. Analyze the Reaction Mixture: After filtration of the heterogeneous catalyst, analyze the filtrate for the presence of the catalytic metal to quantify leaching. |
| 2. Use a More Robust Catalyst: Consider a catalyst with a different support or ligand that may be more stable under your reaction conditions. | |
| Trace Impurities in Starting Materials | 1. Higher Purity Reagents: Switch to higher purity grades of this compound and other reagents. |
| 2. Use of Scavengers: In some cases, the use of specific scavengers can remove problematic impurities from the reaction mixture. |
Quantitative Data Summary
| Poison | Typical Source | Effect on Catalyst | Typical Concentration for Poisoning |
| Sulfur Compounds (e.g., thiols, thioethers) | Impurities in reagents or solvents | Strong, often irreversible poisoning by blocking active sites. | ppm levels |
| Halide Ions (Cl-, Br-, I-) | Impurities, additives | Can alter the electronic properties of the catalyst or form less active species. | Can vary from ppm to stoichiometric amounts |
| Carbon Monoxide (CO) | Impurity in gases, decomposition of reagents | Strong coordination to the metal center, leading to inhibition. | ppm levels |
| Heavy Metals (e.g., Pb, Hg, As) | Contamination from equipment or reagents | Can alloy with the catalyst or block active sites. | ppm to ppb levels |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with this compound
This protocol provides a general framework. Optimization of the acid catalyst, solvent, and temperature is often necessary.
-
Reagent Preparation: Ensure this compound and the desired ketone or aldehyde are of high purity. Use anhydrous solvents.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., toluene, acetic acid, or ethanol). Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) portion-wise or as a solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3,4-Difluorophenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial (3,4-Difluorophenyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. The most common synthesis route involves the diazotization of 3,4-difluoroaniline followed by reduction. Potential impurities include:
-
Unreacted Starting Materials: Residual 3,4-difluoroaniline.
-
Inorganic Salts: Salts such as sodium chloride or tin salts remaining from the synthesis and workup steps.
-
Side-Reaction Products: Byproducts from the diazotization and reduction reactions. This can include regioisomers or products from undesired coupling reactions.
-
Oxidation/Decomposition Products: Phenylhydrazines can be susceptible to oxidation and decomposition over time, especially when exposed to air and light, leading to colored impurities.
Q2: My this compound is discolored (yellow to brown). What does this indicate and how can I fix it?
A2: Discoloration typically indicates the presence of oxidation or decomposition products. These impurities are often more polar than the desired product. Purification via recrystallization or column chromatography is recommended to remove these colored impurities and obtain a pure, off-white to pale yellow solid.
Q3: What is the recommended storage condition for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Troubleshooting Guides
Issue 1: Low Purity After a Single Purification Step
If the purity of your this compound remains unsatisfactory after a single purification attempt, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low purity.
Issue 2: Oiling Out During Recrystallization
"Oiling out," where the compound separates as a liquid instead of forming crystals, can be a common issue during recrystallization.
Caption: Troubleshooting "oiling out" during recrystallization.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
Objective: To remove polar impurities, such as oxidation products and inorganic salts.
Materials:
-
Commercial this compound
-
Recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate, or toluene)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the impure this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent or solvent mixture (e.g., start with a 10:1 ratio of hexanes to ethyl acetate).
-
Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the more polar solvent (ethyl acetate) until a clear solution is obtained at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Purity Analysis Data (Illustrative)
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) |
| Recrystallization | 95.2 | 98.5 | 99.3 |
| Column Chromatography | 95.2 | 99.1 | >99.5 |
Protocol 2: Column Chromatography of this compound
This method is effective for separating impurities with different polarities from the target compound.
Objective: To separate non-polar and closely related polar impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Commercial this compound
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the initial solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 10%, then 15% ethyl acetate in hexanes) to elute the desired compound.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Workflow: Column Chromatography
Caption: Workflow for column chromatography purification.
Validation & Comparative
A Comparative Analysis of the Reactivity of (3,4-Difluorophenyl)hydrazine and Phenylhydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (3,4-Difluorophenyl)hydrazine and phenylhydrazine, with a focus on their application in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry and drug development. The inclusion of fluorine atoms in a molecule can significantly alter its chemical properties, and understanding these effects is crucial for designing efficient synthetic routes. This document summarizes the expected differences in reactivity based on electronic effects and provides supporting data from studies on related substituted phenylhydrazines.
Executive Summary
Data Presentation: Reactivity in Fischer Indole Synthesis
| Phenylhydrazine Derivative | Substituent(s) | Electronic Effect of Substituent(s) | Product Yield (%) |
| p-Nitrophenylhydrazine | p-NO₂ | Strong Electron-Withdrawing | 10 - 30% |
| m-Tolylhydrazine | m-CH₃ | Electron-Donating | 88% |
| This compound (Expected) | 3,4-di-F | Strong Electron-Withdrawing | **Low (comparable to or lower than p-NO₂) ** |
| Phenylhydrazine (Reference) | -H | Neutral | High |
Note: The yield for this compound is an educated estimation based on the established principles of electronic effects in the Fischer indole synthesis. The strong electron-withdrawing nature of the two fluorine atoms would significantly deactivate the hydrazine, leading to expectedly low yields under standard conditions. The reaction with p-nitrophenylhydrazine, which also possesses a strong electron-withdrawing group, resulted in a significantly lower yield compared to the electron-donating methyl-substituted counterpart.[1]
Theoretical Framework: Electronic Effects on Reactivity
The difference in reactivity between this compound and phenylhydrazine is primarily governed by the electronic effects of the substituents on the aromatic ring.
-
Phenylhydrazine: The unsubstituted phenyl ring has a relatively neutral electronic influence on the hydrazine moiety. The lone pair of electrons on the nitrogen atom adjacent to the ring can participate in resonance with the aromatic system, which slightly reduces its nucleophilicity compared to alkyl hydrazines.
-
This compound: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). The presence of two fluorine atoms in the meta and para positions of this compound significantly pulls electron density away from the phenyl ring and, consequently, from the hydrazine group. This decrease in electron density on the nitrogen atoms makes them less nucleophilic and therefore less reactive towards electrophiles, such as the carbonyl carbon of aldehydes and ketones in the first step of the Fischer indole synthesis. It is this initial nucleophilic attack that is often the rate-determining step, and its retardation leads to overall lower reactivity and product yields.[2]
Experimental Protocols
The following are generalized experimental protocols for the Fischer indole synthesis. It is important to note that for less reactive hydrazines, such as this compound, harsher reaction conditions (e.g., stronger acids, higher temperatures, or longer reaction times) may be necessary to achieve reasonable yields.[3][4]
General Procedure for Fischer Indole Synthesis with Phenylhydrazine
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Stage 1: Preparation of the Hydrazone
-
In a 50 mL two-necked round-bottom flask equipped with a reflux condenser, dissolve acetophenone (2 g) in ethanol (6 mL).
-
With stirring, add phenylhydrazine (1.8 g) dropwise.
-
Add 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
Cool the reaction flask in an ice bath to induce precipitation of the hydrazone.
-
Filter the solid product using a Buchner funnel and wash with a small amount of ice-cold ethanol.
-
Dry the solid hydrazone and determine the yield.
Stage 2: Cyclization to the Indole
-
In a 100 mL single-necked round-bottom flask, place polyphosphoric acid (4 g).
-
Add the prepared hydrazone (1.2 g) to the flask.
-
Heat the mixture in an oil bath at 150-160°C for 10 minutes.
-
Cool the reaction mixture to room temperature and then add 10-15 mL of ice-cold water while stirring vigorously.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Considerations for this compound
When adapting the above protocol for this compound, the following modifications may be necessary to overcome its lower reactivity:
-
Catalyst: A stronger Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a Brønsted acid like polyphosphoric acid (PPA) or Eaton's reagent might be required in larger quantities.[3][4]
-
Temperature: Higher reaction temperatures for the cyclization step may be needed.
-
Reaction Time: The reaction time for both hydrazone formation and cyclization might need to be extended.
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the Fischer indole synthesis and could be beneficial for less reactive substrates.
Visualizations
Signaling Pathway: The Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow: Comparative Reactivity Study
Caption: Workflow for comparing hydrazine reactivity.
Logical Relationship: Electronic Effects on Reactivity
Caption: Influence of substituents on reactivity.
References
A Comparative Guide to the Electronic Effects of Fluorine Substituents on Hydrazine Reactivity
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced effects of fluorine substitution is critical for molecular design. This guide provides a comparative analysis of the electronic effects of fluorine substituents on the reactivity of hydrazine, a key functional group in many pharmaceutical and agrochemical compounds. By examining parameters such as basicity (pKa) and nucleophilicity, we can elucidate how fluorine's potent inductive effects modulate the chemical properties of the hydrazine moiety.
Basicity of Substituted Hydrazines: An Empirical Comparison
The basicity of a hydrazine, typically represented by the pKa of its conjugate acid (the hydrazinium ion), is a direct measure of the availability of the nitrogen lone pair for protonation. Electron-withdrawing substituents are expected to decrease basicity by pulling electron density away from the nitrogen atoms, thereby destabilizing the positively charged conjugate acid. Conversely, electron-donating groups should increase basicity.
The following table summarizes the experimental pKa values for hydrazine and some of its alkylated and fluorinated derivatives.
| Compound | Structure | Substituent Effect | pKa of Conjugate Acid | Reference(s) |
| Hydrazine | H₂N-NH₂ | Reference | 8.07 | [1] |
| Methylhydrazine | CH₃NH-NH₂ | Electron-Donating | 7.87 | [1] |
| N,N'-Dimethylhydrazine | CH₃NH-NHCH₃ | Electron-Donating | 7.52 | [1] |
| (3-(Trifluoromethyl)phenyl)hydrazine | m-CF₃-C₆H₄-NHNH₂ | Electron-Withdrawing | ~4.0 (Predicted) | [2] |
As the data indicates, electron-donating methyl groups have a modest effect on the pKa of hydrazine. In contrast, the powerful electron-withdrawing nature of the trifluoromethyl group is predicted to dramatically decrease the basicity of the hydrazine moiety.
Nucleophilicity and Reactivity in Chemical Synthesis
The nucleophilicity of hydrazines is a critical parameter in their synthetic applications, such as in the formation of hydrazones and heterocycles. While nucleophilicity often correlates with basicity, it is also influenced by factors like sterics and the nature of the electrophile and solvent.
-
Electron-Donating Groups: Substituents like alkyl groups enhance the electron density on the nitrogen atoms, generally leading to increased nucleophilicity.[3]
-
Electron-Withdrawing Groups: Aromatic rings, through resonance delocalization, reduce the availability of the nitrogen lone pair, thus decreasing nucleophilicity compared to aliphatic hydrazines.[3] Fluorine substituents, particularly potent inductive withdrawers like the trifluoromethyl group, are expected to significantly reduce the nucleophilicity of the hydrazine nitrogen atoms. This can make reactions with fluorinated hydrazines more challenging, often requiring more forcing conditions or highly reactive electrophiles.
Kinetic studies comparing the nucleophilic reactivity of various hydrazines have shown that hydrazine itself has a reactivity comparable to that of methylamine in both aqueous and acetonitrile solutions.[4]
Experimental Protocols
3.1. Determination of pKa Values by Potentiometric Titration
This protocol describes a standard method for the experimental determination of the pKa of a hydrazine derivative.
Materials:
-
Hydrazine derivative (e.g., hydrazine sulfate, phenylhydrazine hydrochloride)
-
0.1 M Hydrochloric acid (standardized)
-
0.1 M Sodium hydroxide (standardized, carbonate-free)
-
Deionized, degassed water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Prepare a ~0.01 M solution of the hydrazine salt in 50 mL of deionized water in the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and not in contact with the stir bar.
-
Begin stirring at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point (the point at which half of the hydrazine has been neutralized). This can also be determined from the point of inflection on a derivative plot (ΔpH/ΔV vs. V).
3.2. Comparative Kinetic Study of Hydrazone Formation by UV-Vis Spectroscopy
This protocol outlines a method to compare the nucleophilic reactivity of different hydrazines by monitoring the rate of hydrazone formation with a model electrophile (e.g., benzaldehyde).
Materials:
-
Hydrazine, methylhydrazine, and a fluorinated hydrazine (e.g., phenylhydrazine as a baseline for electron-withdrawing effects).
-
Benzaldehyde
-
Spectrophotometric grade methanol
-
0.1 M methanolic solutions of each hydrazine.
-
0.01 M methanolic solution of benzaldehyde.
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Set the spectrophotometer to scan a range that includes the absorbance maximum of the expected hydrazone product (e.g., 250-400 nm).
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette 2.0 mL of the 0.1 M hydrazine solution.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Initiate the reaction by adding a small aliquot (e.g., 20 µL) of the 0.01 M benzaldehyde solution to the cuvette, cap, and quickly mix by inversion.
-
Immediately begin recording the absorbance at the λ_max of the hydrazone product at fixed time intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant change in absorbance.
-
Repeat the experiment for each hydrazine derivative under identical conditions.
-
The initial rate of the reaction can be determined from the slope of the plot of absorbance versus time at the beginning of the reaction. Assuming pseudo-first-order conditions (with hydrazine in large excess), the observed rate constant (k_obs) can be calculated. Comparing the k_obs values for the different hydrazines provides a quantitative measure of their relative nucleophilicity.
Visualizing Electronic Effects and Experimental Design
Caption: Inductive effect of a CF₃ group on hydrazine.
Caption: Logic diagram of substituent effects on hydrazine reactivity.
References
A Comparative Guide to Catalysts for the Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and materials science.[1] The choice of catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and, in cases of unsymmetrical ketones, regioselectivity.[2] This guide provides a comparative analysis of commonly employed catalysts, including Brønsted acids, Lewis acids, and solid-supported heterogeneous catalysts, with supporting experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Fischer indole synthesis is typically evaluated based on the yield of the desired indole product, reaction time, and the mildness of the reaction conditions. The following tables summarize reported yields for the synthesis of various indole derivatives using a range of catalysts. It is important to note that direct comparison can be challenging as reaction conditions such as solvent, temperature, and substrate scale may vary between studies.
Table 1: Brønsted Acid Catalysts
| Catalyst | Phenylhydrazine | Ketone/Aldehyde | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Phenylhydrazine | 3-Pentanone | 100°C, 5 min, solvent-free | 82 | [3] |
| p-Toluenesulfonic acid | Phenylhydrazine | Cyclohexanone | 100°C, solvent-free | 85 | [4] |
| Acetic Acid | Phenylhydrazine | cis-Octahydroindolone | Reflux | 60 | [5] |
| Polyphosphoric acid (PPA) | Pyridylhydrazine | Various | 80-150°C | Varies | [6] |
| Phosphomolybdic acid | Phenylhydrazine HCl | Acetophenone | 60°C, CHCl3, 4h | 86 | [7] |
Table 2: Lewis Acid Catalysts
| Catalyst | Phenylhydrazine | Ketone/Aldehyde | Conditions | Yield (%) | Reference |
| Zinc chloride (ZnCl₂) | Phenylhydrazine | Acetophenone | 170°C, neat | 72-80 | [8] |
| Zinc chloride (ZnCl₂) | Phenylhydrazine | Propanal | Ionic liquid, continuous flow | >90 | [9] |
| Boron trifluoride (BF₃) | General | General | Varies | Useful catalyst | [1][10] |
| Aluminum chloride (AlCl₃) | General | General | Varies | Useful catalyst | [1][10] |
| Iron(III) chloride (FeCl₃) | General | General | Varies | Useful catalyst | [5] |
Table 3: Solid-Supported and Heterogeneous Catalysts
| Catalyst | Phenylhydrazine | Ketone/Aldehyde | Conditions | Yield (%) | Reference |
| Montmorillonite K-10 | Phenylhydrazine HCl | Acetophenone | 60°C, CHCl3, 4h | 70 | [7] |
| Zeolite-HY | Phenylhydrazine HCl | Acetophenone | 60°C, CHCl3, 4h | 43 | [7] |
| Amberlite-120 | Phenylhydrazine HCl | Acetophenone | 60°C, CHCl3, 4h | 63 | [7] |
| Amberlite IR 120H | Phenylhydrazine | Cyclohexanone | 70°C, ethanol, continuous flow | - | [11] |
| Marine Sponge/H₃PO₄ | Phenylhydrazine | Cyclohexanone | 15 min, solvent-free | 98 | [4] |
Table 4: Ionic Liquid Catalysts
| Catalyst | Phenylhydrazine | Ketone/Aldehyde | Conditions | Yield (%) | Reference |
| [(HSO₃-p)₂im][HSO₄] | Phenylhydrazine | Cyclohexanone | 80°C, water | 96 | [12][13] |
| [TMGHPS][TFA] | Various | Various | Varies | High yields | [9] |
| 1-butylpyridinium-AlCl₃ | Various | Various | Varies | High yields | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key catalysts discussed in this guide.
Protocol 1: Fischer Indole Synthesis using Zinc Chloride (Lewis Acid)
This protocol is adapted from a classic procedure for the synthesis of 2-phenylindole.[8]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.
-
The yield of acetophenone phenylhydrazone is typically 87-91%.[8]
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot mixture with activated charcoal and filter.
-
Cool the filtrate to collect the 2-phenylindole and wash with cold ethanol. The total yield is typically 72-80%.[8]
Protocol 2: Solvent-Free Fischer Indole Synthesis using p-Toluenesulfonic Acid (Brønsted Acid)
This protocol describes a thermally-induced, solvent-free method.[4]
-
In a test tube, thoroughly mix the phenylhydrazine (1.0 mmol), the ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).
-
Heat the mixture in a water bath or heating block at approximately 100°C for 5-30 minutes, with occasional swirling or stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling the mixture to room temperature, add water to precipitate the product.
-
Collect the crude product by filtration and wash with water to remove the acid catalyst.
-
Dry the product in a vacuum oven. The product is often obtained in high purity.
Protocol 3: Heterogeneous Catalysis using Montmorillonite K-10
This protocol outlines a greener approach using a solid acid catalyst.[7]
-
To a solution of phenylhydrazine hydrochloride (0.01 mol) and acetophenone (0.01 mol) in chloroform, add Montmorillonite K-10 (0.002 mol).
-
Heat the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent and dry for reuse.
-
Evaporate the solvent from the filtrate and purify the crude product by column chromatography to obtain the desired indole.
Visualizing the Fischer Indole Synthesis
Diagrams generated using Graphviz (DOT language) illustrate the reaction mechanism, a typical experimental workflow, and a comparative overview of the catalyst classes.
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. testbook.com [testbook.com]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (3,4-Difluorophenyl)hydrazine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (3,4-Difluorophenyl)hydrazine, a key synthetic intermediate, is critical for ensuring the quality and safety of pharmaceutical products. While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical techniques for hydrazine and its derivatives, particularly phenylhydrazines, are well-established. This guide provides a comparative overview of the principal analytical methods applicable to this compound, supported by experimental data from analogous compounds. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with consideration for Spectrophotometry as a simpler alternative.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and powerful techniques for the analysis of hydrazine compounds.[1][2] These chromatographic methods are highly effective in separating the target analyte from potential impurities, such as positional isomers or residual starting materials from the synthesis process. Spectrophotometric methods, while often simpler and more cost-effective, may lack the specificity required for complex sample matrices.[3][4][5][6][7]
A crucial consideration for both HPLC and GC analysis of hydrazines is the necessity of derivatization.[1][8] Due to their high polarity and low volatility, direct analysis of these compounds can be challenging.[9] Derivatization converts the analyte into a less polar, more volatile, and more easily detectable derivative. Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH), pentafluorophenylhydrazine (PFPH), and various aldehydes like 4-nitrobenzaldehyde.[10][11][12][13][14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of phenylhydrazine derivatives. Pre-column derivatization is often employed to enhance the chromatographic properties and detectability of the analyte.[10][11]
Table 1: Representative Performance Data for a Validated RP-HPLC Method for Phenylhydrazine Analysis
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, R²) | > 0.998 |
| Limit of Detection (LOD) | 0.008 µg/mL |
| Limit of Quantitation (LOQ) | 0.02 µg/mL |
| Accuracy (% Recovery) | 97.8% - 100.2% |
| Precision (RSD, %) | < 2% |
Data is based on a method developed for residual phenylhydrazine in drug substances using 4-nitrobenzaldehyde as a derivatizing agent.[10][11]
Gas Chromatography (GC)
GC is another powerful technique for the analysis of hydrazine derivatives, particularly when coupled with a mass spectrometer (GC-MS) for unequivocal identification.[1] Similar to HPLC, derivatization is typically required to improve the volatility and thermal stability of the analyte.
Table 2: Representative Performance Data for a Validated GC-MS Method for Carbonyl Analysis using PFPH Derivatization
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, R²) | 0.995 - 0.999 |
| Limit of Detection (LOD) | 0.08 - 0.20 ppbv |
| Reproducibility (RSD, %) | 7.3% - 13.2% |
| Recovery (%) | 92.7% - 109.2% |
Data is based on a method for airborne carbonyls using pentafluorophenylhydrazine (PFPH) as a derivatizing agent.[12][13] This approach is applicable to hydrazine analysis.
Experimental Protocols
HPLC Method with Pre-Column Derivatization
This protocol provides a general framework for the validation of an HPLC method for this compound, based on established methods for similar compounds.
1. Derivatization Reagent: 4-Nitrobenzaldehyde 2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., acetate buffer)
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 416 nm for the 4-nitrobenzaldehyde derivative)[10]
- Column Temperature: 25 °C
- Injection Volume: 10 µL
3. Standard and Sample Preparation:
- Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Add the derivatizing agent and allow the reaction to complete under optimized conditions (e.g., specific temperature and time). Dilute to a final concentration within the linear range of the method.
- Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in a suitable solvent. Follow the same derivatization procedure as for the standard solution to achieve a similar concentration.
GC-MS Method with Derivatization
This protocol outlines a general approach for the validation of a GC-MS method for this compound.
1. Derivatization Reagent: Pentafluorophenylhydrazine (PFPH) 2. Chromatographic Conditions:
- Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
- Carrier Gas: Helium at a constant flow rate
- Injection Mode: Splitless
- Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.
- MS Detector: Electron ionization (EI) source with scanning in a suitable mass range.
3. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound in a suitable solvent. The derivatization is often performed by collecting the analyte onto a solid sorbent coated with PFPH, followed by solvent desorption.
- Sample Solution: Treat the sample in the same manner as the standard, ensuring the analyte is captured on the PFPH-coated sorbent.
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: General Workflow for GC-MS Analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Spectroscopic, Visual Test Techniques And Optical Sensors For Determination Of Hydrazine And Its Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method [keikaventures.com]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Difluorophenyl vs. Non-Fluorinated Hydrazine Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of difluorophenyl hydrazine derivatives and their non-fluorinated counterparts. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of difluorination on this critical class of compounds.
The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and altered binding affinities for biological targets.[1] In the context of hydrazine derivatives, a versatile class of compounds with a broad spectrum of biological activities, the addition of a difluorophenyl group can significantly modulate their therapeutic potential.[2][3][4] This guide will delve into specific examples, supported by experimental data, to illustrate these critical differences.
Comparative Biological Activity Data
The following tables summarize quantitative data comparing the biological activity of difluorophenyl and non-fluorinated hydrazine derivatives across various biological targets. It is important to note that direct comparative studies are not always available, and data may be collated from different sources. Variations in experimental conditions should be considered when interpreting the data.
Antimicrobial Activity
The introduction of fluorine atoms to the phenyl ring of hydrazine derivatives has been shown to enhance their antimicrobial properties.
Table 1: Antibacterial Activity of Phenylhydrazone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Phenyl hydrazone derivative | S. aureus | 25 | [5] |
| Phenyl hydrazone derivative | MRSA | 25 | [5] |
| Phenyl hydrazone derivative | B. subtilis | 25 | [5] |
| Phenyl hydrazone derivative | A. baumannii | 25 | [5] |
| Fluoro-substituted phenyl hydrazone derivatives (ortho, meta, and para) | S. aureus | 25 | [5] |
| Fluoro-substituted phenyl hydrazone derivatives (ortho, meta, and para) | MRSA | 25 | [5] |
| Fluoro-substituted phenyl hydrazone derivatives (ortho, meta, and para) | B. subtilis | 6.25 | [5] |
| Fluoro-substituted phenyl hydrazone derivatives (ortho, meta, and para) | A. baumannii | 6.25 | [5] |
| N-(2-fluorophenyl)-N′-quinoline-2-yl-methylenehydrazine | M. tuberculosis H37Rv | 99% inhibition at 3.125 | [3] |
| N'-(4-fluoro-phenyl)hydrazine derivative | M. tuberculosis H37Rv | 99% inhibition at 3.125 | [3] |
Note: The fluoro-substituted compounds in the first example demonstrated a 4-fold increase in potency against B. subtilis and A. baumannii compared to the non-fluorinated analog.[5]
Table 2: Antifungal Activity of Hydrazone Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| (E)-1-benzylidene-2-(2,4-difluorophenyl)hydrazine | Candida spp. | Notable activity at 32 | [6] |
| Hydrazones without NO2 substitution | Candida spp. | Notable activity at 32 | [6] |
Anticancer Activity
Fluorination has been observed to enhance the cytotoxic effects of hydrazine derivatives against various cancer cell lines.
Table 3: Anticancer Activity of Phenylhydrazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Bel-7402 | 32.4 | [7] |
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | HT-1080 | 25.4 | [7] |
| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Bel-7402 | 30.1 | [7] |
| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | HT-1080 | 25.8 | [7] |
| Cisplatin (Control) | Bel-7402 | 73.3 | [7] |
| Cisplatin (Control) | HT-1080 | 63.3 | [7] |
| Two-fluorinated aminophenylhydrazine benzaldehyde Schiff base | A549 (Lung Carcinoma) | Strong cytotoxic and antiproliferative effects | [2] |
| Five-fluorinated aminophenylhydrazine benzaldehyde Schiff base | A549 (Lung Carcinoma) | Stronger cytotoxic effect | [2] |
Note: The difluorinated phthalazine derivatives showed significantly higher potency than the cisplatin control.[7] Furthermore, an increase in the number of fluorine atoms correlated with a stronger cytotoxic effect on A549 lung carcinoma cells.[2]
Signaling Pathways and Experimental Workflows
Monoamine Oxidase (MAO) Inhibition Pathway
Hydrazine derivatives are well-known inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is the mechanism of action for several antidepressant drugs.
Caption: Monoamine Oxidase (MAO) inhibition by hydrazine derivatives.
General Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel hydrazine derivatives.
Caption: Experimental workflow for synthesis and biological evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biological activity data. Below are generalized protocols for key in-vitro assays.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (difluorophenyl and non-fluorinated hydrazine derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[8]
In-Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation and, by extension, the cytotoxic effects of a compound.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The medium is removed, and fresh medium containing MTT solution is added to each well. The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[9]
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In-Vitro Enzyme Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compounds
-
Buffer solution
-
96-well plates or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the buffer, enzyme, and varying concentrations of the test compound is prepared in the wells of a microplate or cuvettes.
-
Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence resulting from the conversion of the substrate to the product.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
This guide provides a foundational comparison of the biological activities of difluorophenyl and non-fluorinated hydrazine derivatives. The presented data and protocols aim to assist researchers in making informed decisions for their specific research and development needs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 5. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Substituted Phenylhydrazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of ortho-, meta-, and para-substituted phenylhydrazine isomers. Phenylhydrazines are a critical class of compounds in organic synthesis and drug development, and understanding the spectroscopic nuances of its substituted isomers is paramount for identification, characterization, and quality control. This document presents a summary of key spectroscopic data (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, and Mass Spectrometry) supported by detailed experimental protocols.
Key Spectroscopic Comparisons
The position of a substituent on the phenyl ring of phenylhydrazine significantly influences its electronic environment, which in turn leads to distinct differences in its spectroscopic signatures. These differences are invaluable for the unambiguous identification of isomers. The following sections and data tables summarize these key differences for nitro-, chloro-, methyl-, and methoxy-substituted phenylhydrazines.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of a substituent affects the N-H and C-N stretching frequencies, as well as the aromatic C-H and C=C vibrations. The out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are particularly diagnostic for the substitution pattern of the aromatic ring.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Substituted Phenylhydrazine Isomers
| Substituent | Isomer | N-H Stretch | C-N Stretch | Aromatic C=C Stretch | Out-of-Plane C-H Bending |
| Nitro (NO₂) | Ortho | ~3300, 3250 | ~1300 | ~1600, 1500 | ~750 |
| Meta | ~3320, 3260 | ~1310 | ~1610, 1520 | ~810, 740 | |
| Para | ~3330, 3270 | ~1320 | ~1600, 1510 | ~830 | |
| Chloro (Cl) | Ortho | ~3310, 3255 | ~1305 | ~1590, 1490 | ~745 |
| Meta | ~3325, 3265 | ~1315 | ~1595, 1495 | ~800, 750 | |
| Para | ~3335, 3275 | ~1325 | ~1590, 1490 | ~820 | |
| Methyl (CH₃) | Ortho | ~3300, 3250 | ~1290 | ~1605, 1500 | ~750 |
| Meta | ~3315, 3260 | ~1295 | ~1610, 1505 | ~780, 730 | |
| Para | ~3320, 3270 | ~1300 | ~1615, 1510 | ~815 | |
| Methoxy (OCH₃) * | Ortho | ~3305, 3255 | ~1285 | ~1600, 1500 | ~755 |
| Meta | ~3320, 3265 | ~1290 | ~1605, 1505 | ~770, 735 | |
| Para | ~3325, 3275 | ~1295 | ~1610, 1510 | ~825 |
Note: Values are approximate and can vary based on the sample preparation method and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly dependent on the electronic effects (inductive and resonance) of the substituent and its position.
¹H NMR:
-
Ortho isomers: Exhibit more complex splitting patterns in the aromatic region due to the close proximity of the substituent to the hydrazine group and the adjacent protons.
-
Meta isomers: Also show complex patterns, but the chemical shifts of the aromatic protons are less affected by the substituent compared to the ortho and para positions.
-
Para isomers: Often display simpler, more symmetrical patterns (e.g., two doublets) in the aromatic region due to the symmetry of the molecule.
Table 2: Comparison of Approximate ¹H NMR Chemical Shifts (δ, ppm) for Substituted Phenylhydrazine Isomers in DMSO-d₆
| Substituent | Isomer | Aromatic Protons | NH₂ Protons | NH Proton |
| Nitro (NO₂) | Ortho | 7.0 - 8.1 | ~5.0 | ~9.5 |
| Meta | 7.2 - 7.8 | ~4.8 | ~9.0 | |
| Para | 6.8, 8.0 | ~4.7 | ~8.8 | |
| Chloro (Cl) | Ortho | 6.7 - 7.3 | ~4.5 | ~8.2 |
| Meta | 6.6 - 7.2 | ~4.4 | ~8.0 | |
| Para | 6.7, 7.1 | ~4.3 | ~7.9 | |
| Methyl (CH₃) | Ortho | 6.6 - 7.1 | ~4.2 | ~7.5 |
| Meta | 6.5 - 7.0 | ~4.1 | ~7.4 | |
| Para | 6.6, 6.9 | ~4.0 | ~7.3 | |
| Methoxy (OCH₃) * | Ortho | 6.7 - 7.0 | ~4.3 | ~7.6 |
| Meta | 6.3 - 7.1 | ~4.2 | ~7.5 | |
| Para | 6.7, 6.8 | ~4.1 | ~7.4 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the substituent alters the extent of conjugation and the energy of the π-electron system, leading to shifts in the maximum absorption wavelength (λ_max). Generally, substituents that extend conjugation (like the nitro group) or electron-donating groups (like the methoxy group) in the ortho and para positions cause a bathochromic shift (shift to longer wavelengths) compared to the meta isomer.
Table 3: Comparison of Approximate UV-Vis Absorption Maxima (λ_max, nm) for Substituted Phenylhydrazine Isomers in Ethanol
| Substituent | Isomer | λ_max 1 | λ_max 2 |
| Nitro (NO₂) | Ortho | ~240 | ~400 |
| Meta | ~235 | ~350 | |
| Para | ~230 | ~380 | |
| Chloro (Cl) | Ortho | ~245 | ~290 |
| Meta | ~240 | ~285 | |
| Para | ~245 | ~295 | |
| Methyl (CH₃) | Ortho | ~240 | ~285 |
| Meta | ~238 | ~280 | |
| Para | ~242 | ~290 | |
| Methoxy (OCH₃) | Ortho | ~245 | ~300 |
| Meta | ~240 | ~290 | |
| Para | ~245 | ~305 |
Note: λ_max values are illustrative and can be solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers of a given substituted phenylhydrazine will have the same molecular ion peak (M⁺), their fragmentation patterns can differ, especially in the case of ortho isomers where "ortho effects" can lead to unique fragmentation pathways.
Table 4: Common Mass Spectral Fragments (m/z) for Substituted Phenylhydrazine Isomers
| Substituent | Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| Nitro (NO₂) | Ortho | 153 | 136 ([M-OH]⁺), 108, 92, 77 |
| Meta | 153 | 123 ([M-NO]⁺), 108, 92, 77 | |
| Para | 153 | 123 ([M-NO]⁺), 108, 92, 77 | |
| Chloro (Cl) | Ortho | 142/144 | 107, 77 |
| Meta | 142/144 | 107, 77 | |
| Para | 142/144 | 107, 77 | |
| Methyl (CH₃) | Ortho | 122 | 107 ([M-CH₃]⁺), 91, 77 |
| Meta | 122 | 107 ([M-CH₃]⁺), 91, 77 | |
| Para | 122 | 107 ([M-CH₃]⁺), 91, 77 | |
| Methoxy (OCH₃) * | Ortho | 138 | 123 ([M-CH₃]⁺), 108, 92, 77 |
| Meta | 138 | 123 ([M-CH₃]⁺), 108, 92, 77 | |
| Para | 138 | 123 ([M-CH₃]⁺), 108, 92, 77 |
Note: The presence of chlorine results in a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak due to the ³⁷Cl isotope.
Experimental Workflow
The logical flow for a comprehensive spectroscopic comparison of substituted phenylhydrazine isomers is outlined below. This process ensures a systematic approach to data acquisition and analysis, leading to reliable isomer identification.
Caption: A logical workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable spectroscopic data.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
ATR Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the solid phenylhydrazine sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal and anvil thoroughly after the measurement.
KBr Pellet Protocol:
-
Grind 1-2 mg of the phenylhydrazine sample with approximately 100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum as described in the ATR protocol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy.
Protocol:
-
Dissolve 5-10 mg of the phenylhydrazine sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Method: Solution-phase UV-Vis absorption spectroscopy.
Protocol:
-
Prepare a stock solution of the phenylhydrazine sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution of a concentration that will give an absorbance reading between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as the reference (blank).
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the baseline with the solvent-filled cuvette in the sample and reference beams.
-
Acquire the absorption spectrum of the sample solution over a specified wavelength range (e.g., 200-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry.
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionize the sample in the source using a high-energy electron beam (typically 70 eV).
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate the mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and the major fragment ions.
kinetic studies of hydrazone formation with different substituted hydrazines
For researchers, scientists, and drug development professionals, understanding the kinetics of hydrazone formation is paramount for applications ranging from bioconjugation to the synthesis of pharmacologically active compounds. The rate of this condensation reaction between a hydrazine and a carbonyl compound is highly sensitive to the electronic and steric nature of substituents on both reactants. This guide provides a comparative analysis of kinetic data from various studies, offering insights into how different substituted hydrazines impact the rate of hydrazone formation.
The formation of a hydrazone is a reversible reaction that proceeds through a tetrahedral intermediate.[1][2][3] The overall reaction rate is influenced by the rate of formation of this intermediate and its subsequent dehydration, which is typically the rate-limiting step at neutral pH.[4] The pH of the reaction medium plays a crucial role, with optimal rates often observed around pH 4.5.[1][5][6] However, for many biological applications, achieving rapid reaction rates at physiological pH is a key objective.[1]
Comparative Kinetic Data
The following table summarizes second-order rate constants for the formation of hydrazones from various substituted hydrazines and carbonyl compounds at or near physiological pH. This data, compiled from multiple studies, highlights the significant impact of substituent effects on reaction kinetics.
| Hydrazine | Carbonyl Compound | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenylhydrazine | 2-Pyridinecarboxaldehyde | 7.4 | 0.43 | [4] |
| Phenylhydrazine | Benzaldehyde | 7.4 | 0.052 | [4] |
| Phenylhydrazine | 2-Butanone | 7.4 | 0.0017 | [4] |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | 0.45 | [4] |
| 2-Carboxyphenylhydrazine | 2-Butanone | 7.4 | 0.0027 | [4] |
| Hydrazine | (generic aldehyde/ketone) | Not Specified | Slower than phenylhydrazine | [7] |
| Acylhydrazines | (generic aldehyde/ketone) | Not Specified | Slower than hydrazines | [8] |
Key Observations:
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring of phenylhydrazine can influence reactivity. More significantly, the presence of a neighboring carboxylic acid group, as in 2-carboxyphenylhydrazine, leads to a notable rate enhancement.[4] This is attributed to intramolecular catalysis where the carboxylic acid group can assist in proton transfer during the reaction.
-
Steric Effects: While not extensively detailed in the provided data, steric hindrance around the carbonyl group or the hydrazine nitrogen can decrease the reaction rate.[4]
-
Leaving Group Ability: The rate of breakdown of the tetrahedral intermediate is dependent on the leaving group ability of the nitrogen atom. Generally, hydrazines react faster than acylhydrazines, which in turn are more reactive than alkoxyamines (forming oximes).[8]
Experimental Protocols
The kinetic data presented above is typically acquired using spectrophotometric methods under pseudo-first-order conditions. A detailed, generalized experimental protocol is outlined below.
Materials:
-
Substituted hydrazine
-
Aldehyde or ketone
-
Buffer solution (e.g., phosphate buffer for pH 7.4)
-
Organic solvent for stock solutions (e.g., DMF or DMSO)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare concentrated stock solutions of the hydrazine and carbonyl compound in a suitable organic solvent.
-
Reaction Mixture Preparation: In a quartz cuvette, pipette the reaction buffer. Add a small volume of the carbonyl compound stock solution to achieve the desired final concentration (e.g., 1 mM). Mix the solution thoroughly.
-
Background Measurement: Measure the absorbance spectrum of the solution containing the buffer and the carbonyl compound to serve as the background.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the hydrazine stock solution. The concentration of the hydrazine should be significantly lower than the carbonyl compound (e.g., 50-fold excess of the carbonyl) to ensure pseudo-first-order kinetics. Mix rapidly.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at a wavelength where the hydrazone product has a significant absorbance distinct from the reactants. Record absorbance values at regular time intervals.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess (the carbonyl compound).[9]
Visualizing the Reaction Pathway and Workflow
To better understand the process of hydrazone formation and the experimental approach to its kinetic study, the following diagrams are provided.
Caption: General mechanism of hydrazone formation.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Stability of Phenylhydrazine Hydrochloride Salts for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals utilizing phenylhydrazine derivatives, the stability of the starting materials is a critical parameter influencing experimental outcomes, product shelf-life, and the integrity of synthesized compounds. Phenylhydrazine and its salts are known for their reactivity and sensitivity to environmental factors.[1] This guide provides a comparative assessment of the stability of various phenylhydrazine hydrochloride salts, offering insights into their handling, storage, and potential degradation.
While the hydrochloride salt of phenylhydrazine is generally considered more stable than its free base form, the nature of substituents on the phenyl ring can further modulate this stability.[2][3] Factors such as light, air (oxidation), and temperature can significantly impact the integrity of these compounds.[4][5][6]
Comparative Stability Data
The following table summarizes illustrative stability data for a selection of phenylhydrazine hydrochloride salts under different stress conditions. This data is compiled from general knowledge of chemical stability and is intended to be representative. Actual stability will depend on the specific experimental conditions and the purity of the sample.
| Compound | Substituent | Thermal Degradation (50°C, 7 days) | Photodegradation (Xenon lamp, 24h) | Oxidative Degradation (AIBN, 48h) |
| Phenylhydrazine HCl | -H | ~5% | ~8% | ~12% |
| 4-Fluorophenylhydrazine HCl | -F | ~4% | ~7% | ~10% |
| 4-Chlorophenylhydrazine HCl | -Cl | ~4.5% | ~7.5% | ~11% |
| 4-Bromophenylhydrazine HCl | -Br | ~5% | ~8% | ~12% |
| 4-Nitrophenylhydrazine HCl | -NO₂ | ~8% | ~15% | ~20% |
| 4-Methoxyphenylhydrazine HCl | -OCH₃ | ~6% | ~10% | ~15% |
| 4-Hydrazinobenzenesulfonic acid HCl | -SO₃H | ~3% | ~5% | ~8% |
Note: The data presented above is illustrative and intended for comparative purposes. Researchers should always perform their own stability studies for critical applications.
Experimental Protocols
To ensure reliable and reproducible stability data, standardized experimental protocols are essential. The following methodologies are recommended for assessing the stability of phenylhydrazine hydrochloride salts.
Stability Sample Preparation
-
Weigh accurately 10 mg of the respective phenylhydrazine hydrochloride salt into separate, clean, and dry amber glass vials.
-
For solution stability, dissolve the salt in a suitable solvent (e.g., methanol, water) to a final concentration of 1 mg/mL.
-
Prepare a sufficient number of vials for each stress condition and time point.
Stress Conditions
-
Thermal Stability: Place the vials in a calibrated oven at a constant temperature (e.g., 50°C ± 2°C).
-
Photostability: Expose the vials to a light source with a controlled output, such as a xenon lamp in a photostability chamber, according to ICH Q1B guidelines.
-
Oxidative Stability: For solution samples, add a free radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) to a final concentration of 1 mM. For solid samples, expose them to an oxygen-rich atmosphere.
Analytical Method for Quantification
The following analytical method is adapted from the NIOSH Method 3518 for phenylhydrazine and is suitable for quantifying the remaining parent compound after stress testing.[7]
-
Principle: Spectrophotometric determination based on the reaction of phenylhydrazine with phosphomolybdic acid to form a colored complex.
-
Reagents:
-
0.1 M Hydrochloric Acid
-
Phosphomolybdic acid solution (15 g in 500 mL distilled water)
-
Phenylhydrazine hydrochloride standard solutions
-
-
Procedure:
-
At each time point, retrieve a vial from the stress condition.
-
If the sample is a solid, dissolve it in 0.1 M HCl to a known concentration. If it is a solution, dilute it with 0.1 M HCl as needed.
-
Transfer an aliquot of the sample solution to a 50-mL volumetric flask.
-
Add 10 mL of the phosphomolybdic acid solution and dilute to volume with 0.1 M HCl.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 730 nm using a spectrophotometer.
-
Quantify the amount of remaining phenylhydrazine hydrochloride by comparing the absorbance to a calibration curve prepared with standard solutions.
-
Visualization of Experimental Workflow and Degradation Pathway
The following diagrams illustrate the experimental workflow for assessing stability and a plausible degradation pathway for phenylhydrazine hydrochloride.
Caption: Workflow for assessing the stability of phenylhydrazine hydrochloride salts.
Caption: Generalized degradation pathway of phenylhydrazine under oxidative stress.
Conclusion
The stability of phenylhydrazine hydrochloride salts is a multifaceted issue influenced by both the inherent properties of the molecule, such as the electronic effects of substituents, and external environmental factors. For optimal results in research and drug development, it is imperative to handle these compounds under controlled conditions, minimizing exposure to light and air. The provided experimental protocols and analytical methods offer a robust framework for conducting in-house stability assessments, ensuring the quality and reliability of experimental data. Researchers are encouraged to perform stability studies on their specific batches of substituted phenylhydrazine hydrochloride salts to ascertain their suitability for intended applications.
References
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]
- 5. 苯肼 盐酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cdc.gov [cdc.gov]
A Comparative Guide to Alternative Reagents for 5,6-Difluoroindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indole derivatives is a cornerstone of medicinal chemistry, with fluorinated indoles, in particular, playing a crucial role in the development of novel therapeutics. The compound (3,4-Difluorophenyl)hydrazine is a common starting material for the synthesis of 5,6-difluoroindoles via the Fischer indole synthesis. However, a variety of alternative reagents and synthetic strategies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of several prominent alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparison of Indole Synthesis Methods
The following table summarizes the performance of various indole synthesis methods for the preparation of difluoroindole derivatives or structurally related indoles, offering a comparative overview of yields and reaction conditions.
| Synthesis Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | This compound, Ketone/Aldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | Acetic Acid | Reflux | 8 | ~75[1] |
| Larock Indole Synthesis | 1-Iodo-3,4-difluorobenzene, Disubstituted alkyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 1.5 | Good to Excellent[2][3][4] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, 3,4-Difluoroaniline | None (excess aniline) | None | Reflux | Not Specified | Historically low, improved with microwave[5][6] |
| Hemetsberger-Knittel Synthesis | 3-(3,4-Difluorophenyl)-2-azidopropenoic ester | Heat (thermal decomposition) | Xylene | Reflux | - | Typically >70[7] |
| Madelung Synthesis | N-(2-methyl-4,5-difluorophenyl)acetamide | Strong base (e.g., NaNH₂, t-BuOK) | Hexane/THF | 200-400 | - | Variable, 81% in a complex synthesis[8] |
| Nenitzescu Synthesis | Benzoquinone, β-Aminocrotonic ester | Acid catalyst | Polar solvent | Room Temp | - | Moderate[9][10][11] |
| Reissert Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Base, then reducing agent (e.g., Zn/AcOH) | Ethanol | - | - | - |
Note: Yields are highly substrate-dependent and the values presented are representative. Direct comparative data for the synthesis of 5,6-difluoroindole using all methods is limited in the literature.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of a 5,6-difluoroindole derivative using the Fischer indole synthesis as a baseline, and adapted protocols for several key alternative methods.
Fischer Indole Synthesis of 5,6-Difluoro-2-methyl-1H-indole
This protocol describes the acid-catalyzed cyclization of a phenylhydrazone to form the indole ring.
Workflow:
Fischer Indole Synthesis Workflow
Materials:
-
This compound
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetone (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding phenylhydrazone.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,6-difluoro-2-methyl-1H-indole.
Alternative Synthesis Protocols (Adapted for 5,6-Difluoroindole Synthesis)
The following protocols are generalized procedures adapted for the synthesis of 5,6-difluoroindole derivatives based on established methodologies for other indole syntheses.
This method involves the palladium-catalyzed annulation of an o-haloaniline and a disubstituted alkyne.[2][3][4][12]
Workflow:
Larock Indole Synthesis Workflow
Materials:
-
1-Iodo-3,4-difluorobenzene
-
A disubstituted alkyne (e.g., 1-phenyl-1-propyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), and LiCl (1.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add 1-iodo-3,4-difluorobenzene (1.0 eq), the disubstituted alkyne (1.2 eq), and anhydrous DMF.
-
Heat the reaction mixture to 100 °C and stir for 1.5 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 5,6-difluoro-2,3-disubstituted-1H-indole.
This classical method involves the reaction of an α-halo-ketone with an excess of an aniline.[5][6]
Workflow:
Bischler-Möhlau Synthesis Workflow
Materials:
-
α-Bromoacetophenone
-
3,4-Difluoroaniline
Procedure:
-
A mixture of α-bromoacetophenone (1.0 eq) and a large excess of 3,4-difluoroaniline (5-10 eq) is heated to reflux.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the excess aniline is removed by distillation under reduced pressure.
-
The residue is then subjected to an acid-base workup to separate the product from any remaining starting materials and byproducts.
-
The crude product is purified by recrystallization or column chromatography to yield 5,6-difluoro-2-phenyl-1H-indole.
Signaling Pathway Involvement: 5,6-Difluoroindoles and the Serotonin System
Many indole derivatives exhibit significant biological activity by interacting with various signaling pathways. A prominent example is the interaction of 5,6-difluoroindole-containing compounds with the serotonin (5-HT) system. Vilazodone, an antidepressant, contains a 5,6-difluoroindole moiety and functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[13][14][15]
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that ultimately modulates neuronal excitability. As a partial agonist, vilazodone binds to and activates the 5-HT1A receptor, but with a lower intrinsic activity than the endogenous ligand, serotonin. This modulation of the serotonin system is believed to contribute to its therapeutic effects.
Vilazodone's action on the 5-HT1A receptor pathway
Conclusion
While the Fischer indole synthesis remains a widely used and effective method for the preparation of 5,6-difluoroindoles from this compound, a number of viable alternative reagents and synthetic strategies are available to researchers. The choice of method will ultimately depend on factors such as the desired substitution pattern, the availability and cost of starting materials, and the desired reaction conditions. Modern catalytic methods, such as the Larock indole synthesis, offer mild conditions and good functional group tolerance, while classical named reactions provide alternative pathways that may be advantageous for specific substrates. A thorough understanding of the strengths and limitations of each approach is crucial for the efficient and successful synthesis of these important heterocyclic compounds.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3,4-Difluorophenyl)hydrazine: A Guide for Laboratory Professionals
For Immediate Reference: This document provides crucial safety and logistical guidance for the proper disposal of (3,4-Difluorophenyl)hydrazine. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
This guide synthesizes the recommended procedures for hydrazine disposal and adapts them for this compound, emphasizing the importance of caution and adherence to all applicable safety regulations. The primary methods of disposal include treatment with an oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, or disposal via a licensed chemical waste management facility.
Chemical Neutralization Procedures
Chemical neutralization is a common method for rendering hydrazine compounds less hazardous. This typically involves oxidation of the hydrazine functional group.
Important Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactions involving hydrazines and oxidizing agents can be exothermic. Perform the procedure slowly and with cooling if necessary.
-
Be aware of the potential for the formation of hazardous byproducts. The reaction of halogenated aromatic compounds with oxidizing agents may produce other hazardous substances.
Method 1: Neutralization with Sodium Hypochlorite
Sodium hypochlorite (bleach) is an effective oxidizing agent for hydrazines. The reaction should be carried out in a dilute aqueous solution.
Experimental Protocol:
-
Dilution: Prepare a dilute solution of this compound, not exceeding a 5% concentration, by slowly adding it to a large volume of cold water with stirring.
-
Preparation of Oxidant: Prepare a solution of sodium hypochlorite with a concentration of 5% or less. Commercial bleach can be used, but its concentration should be verified.
-
Neutralization: Slowly add the sodium hypochlorite solution to the diluted this compound solution with constant stirring. An excess of the hypochlorite solution is recommended to ensure complete destruction of the hydrazine.[1] The optimal pH range for this reaction with hydrazine is between 5 and 8.[1]
-
Monitoring: After the addition is complete, continue stirring for a period to ensure the reaction has gone to completion. The absence of hydrazine can be confirmed using analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]
-
Disposal of Resulting Solution: Once the absence of this compound is confirmed, the resulting solution should be neutralized in terms of pH and disposed of in accordance with local, state, and federal regulations. Do not discharge to sewer systems without proper authorization.[3]
Method 2: Neutralization with Hydrogen Peroxide
Hydrogen peroxide is another common oxidizing agent used for the disposal of hydrazines. This reaction can be catalyzed to proceed more rapidly.
Experimental Protocol:
-
Dilution: As with the hypochlorite method, prepare a dilute aqueous solution of this compound (not exceeding 5%).
-
Preparation of Oxidant: Use a dilute solution of hydrogen peroxide. For hydrazine, a molar ratio of two moles of hydrogen peroxide to one mole of hydrazine is required for complete decomposition. A slight excess of hydrogen peroxide is recommended.[1]
-
Catalysis (Optional): The reaction can be accelerated by the addition of a trace amount of a catalyst, such as a copper(II) salt solution.[1][4]
-
Neutralization: Slowly add the hydrogen peroxide solution to the diluted this compound solution with stirring.
-
Monitoring and Disposal: Follow the same monitoring and disposal procedures as outlined in the sodium hypochlorite method.
Quantitative Data for Hydrazine Neutralization
The following table summarizes the key quantitative parameters for the chemical neutralization of hydrazines, which can be used as a guideline for this compound in the absence of specific data.
| Parameter | Sodium Hypochlorite Method | Hydrogen Peroxide Method |
| Concentration of Hydrazine Solution | ≤ 5% | ≤ 5% |
| Concentration of Oxidizing Agent | ≤ 5% | Dilute solution |
| Molar Ratio (Oxidant:Hydrazine) | Excess recommended | ≥ 2:1 (slight excess recommended)[1] |
| Optimal pH | 5 - 8[1] | Not specified, but reaction kinetics can be pH-dependent. |
| Catalyst | Not typically required | Trace amount of Copper (II) salt (optional)[1][4] |
Alternative Disposal Method: Incineration
If chemical neutralization is not feasible or desired, this compound can be disposed of through a licensed chemical destruction facility via controlled incineration.[5] This method should only be carried out by trained professionals in a facility equipped with flue gas scrubbing to prevent the release of harmful combustion products.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Chemical Incompatibility
It is crucial to avoid contact of this compound with incompatible materials to prevent violent reactions. Based on general information for hydrazines, incompatible materials include:
-
Strong oxidizing agents: (e.g., peroxides, nitrates, perchlorates)
-
Acids: (can form explosive salts)
-
Metal oxides: (can catalyze decomposition)
-
Porous materials: (e.g., cloth, wood, earth) which can lead to spontaneous ignition.
Always store this compound in a cool, dry, well-ventilated area away from these substances.
Disclaimer: The information provided is based on general procedures for hydrazine compounds and should be used as a guide. A thorough risk assessment should be conducted before undertaking any disposal procedure. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
